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  • Product: 6-Phenylpyridazine-3-carboxylic acid
  • CAS: 103985-11-1

Core Science & Biosynthesis

Foundational

6-Phenylpyridazine-3-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 6-Phenylpyridazine-3-carboxylic Acid: Structural Profiling, Synthesis, and Neuropharmacological Applications Executive Summary In the landscape of modern medicinal chemistry, the pyridazine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Phenylpyridazine-3-carboxylic Acid: Structural Profiling, Synthesis, and Neuropharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged pharmacophore due to its unique electronic properties and hydrogen-bonding capabilities. Specifically, 6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1) serves as a critical synthetic intermediate and core building block in the development of neurotherapeutics. Characterized by an electron-deficient diazine ring flanked by a lipophilic phenyl group and a versatile carboxylic acid moiety, this compound is heavily utilized in the synthesis of amide and piperazine derivatives targeting neuroinflammation, microglia modulation, and acetylcholinesterase (AChE) inhibition in Alzheimer's disease models [1, 4].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing a mechanistic deep-dive into its physicochemical profile, field-proven synthesis methodologies, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Biology

The utility of 6-phenylpyridazine-3-carboxylic acid stems directly from its structural biology. The adjacent nitrogen atoms in the pyridazine ring act as strong hydrogen bond acceptors, which can favorably interact with the catalytic triads of target enzymes (such as AChE). The C6 phenyl group provides essential π−π stacking capabilities and lipophilicity, driving blood-brain barrier (BBB) permeability—a non-negotiable requirement for neurotherapeutics. The C3 carboxylic acid is the primary functional handle, allowing for rapid diversification via amide coupling.

To facilitate comparative analysis during lead optimization, the quantitative physicochemical data of the core scaffold is summarized below [1, 2].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural/Functional Implication
CAS Number 103985-11-1Unique identifier for procurement and safety tracking.
Molecular Formula C11H8N2O2Indicates a highly aromatic, low-aliphatic character.
Molecular Weight 200.19 g/mol Low MW ensures downstream derivatives remain within Lipinski's Rule of 5.
Monoisotopic Mass 200.05858 DaCritical for high-resolution LC-MS (ESI-) validation workflows.
SMILES String O=C(C1=NN=C(C2=CC=CC=C2)C=C1)OUsed for in silico docking and computational predictive modeling.
Melting Point 131 °CIndicates moderate crystalline lattice energy; useful for purity validation.
Physical Form Solid powderStable at room temperature; requires standard dry storage.

Synthesis Methodology & Process Chemistry

The most reliable route to synthesize 6-phenylpyridazine-3-carboxylic acid involves the targeted oxidation of a methyl precursor, specifically 3-methyl-6-phenylpyridazine [3]. The critical challenge in this process is selecting an oxidant that is strong enough to convert the methyl group to a carboxylic acid, but mild enough to prevent the oxidative cleavage of the electron-deficient pyridazine ring.

Protocol 1: Oxidative Synthesis of 6-Phenylpyridazine-3-carboxylic acid

This protocol is designed as a self-validating system. TLC and pH monitoring are integrated to ensure the reaction trajectory is strictly controlled.

Step 1: Reagent Preparation & Suspension

  • Action: Suspend 10.0 g (approx. 58.7 mmol) of 3-methyl-6-phenylpyridazine in 100 mL of 20% (v/v) dilute nitric acid ( HNO3​ ).

  • Causality: Dilute HNO3​ is deliberately chosen over aggressive reagents like KMnO4​ or CrO3​ . The dilute acidic environment protonates the pyridazine nitrogens, further deactivating the ring toward oxidative degradation while selectively oxidizing the benzylic-like methyl group.

Step 2: Reflux & Reaction Monitoring

  • Action: Heat the suspension to a gentle reflux (approx. 100-105 °C) for 4 to 6 hours. Monitor the evolution of brown NO2​ gas.

  • Validation: At the 4-hour mark, extract a 50 μL aliquot, neutralize with saturated NaHCO3​ , and run a TLC (Dichloromethane:Methanol 9:1). The disappearance of the high-Rf starting material and the appearance of a baseline spot (the highly polar acid) validates reaction completion.

Step 3: Controlled Precipitation

  • Action: Remove the reaction from heat and slowly cool to 0 °C using an ice-water bath. Adjust the pH to ~3.0 using 1M NaOH dropwise.

  • Causality: The pKa of the pyridazine carboxylic acid is approximately 3.5. Adjusting the pH to 3.0 ensures the compound is fully protonated (neutral state), minimizing solubility in the aqueous phase and maximizing crystallization yield.

Step 4: Isolation & Purification

  • Action: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (3 x 20 mL) to remove residual nitrates. Recrystallize the crude solid from boiling ethanol to yield pure 6-phenylpyridazine-3-carboxylic acid (m.p. 131 °C).

SynthesisWorkflow N1 3-Methyl-6-phenylpyridazine (Starting Material) N2 Oxidation (20% HNO3, Reflux 6h) N1->N2 N3 pH Adjustment & Cooling (pH 3.0, 0°C) N2->N3 N4 6-Phenylpyridazine-3-carboxylic acid (Target Scaffold) N3->N4

Fig 1. Oxidative synthesis workflow of 6-Phenylpyridazine-3-carboxylic acid.

Medicinal Chemistry: Neuroinflammation & Alzheimer's Targeting

In drug development, 6-phenylpyridazine-3-carboxylic acid is rarely the final drug candidate; rather, it is the foundational scaffold. Recent patent literature and medicinal chemistry campaigns have demonstrated that coupling this acid with specific piperazine or complex amine derivatives yields potent neurotherapeutics [4, 5].

These derivatives exhibit dual-action pharmacology:

  • Microglia Modulation: Amide derivatives of this scaffold have been shown to suppress pro-inflammatory cytokine release from hyperactive microglia, directly addressing the neuroinflammatory cascade present in senile dementia and Alzheimer's disease [4].

  • Acetylcholinesterase (AChE) Inhibition: By attaching a basic piperidine or piperazine moiety via the C3 amide linkage, the resulting molecule can bridge the catalytic active site and the peripheral anionic site of AChE, preventing the breakdown of acetylcholine.

MOA A 6-Phenylpyridazine-3-carboxylic acid (Core Scaffold) B HATU-Mediated Amide Coupling (Piperazine/Piperidine Amines) A->B C Microglia Modulation (Neuroinflammation Suppression) B->C D Acetylcholinesterase (AChE) Inhibition B->D E Alzheimer's Disease Therapy (Senile Dementia) C->E D->E

Fig 2. Pharmacological derivatization and neurotherapeutic targeting pathway.

Experimental Workflows: Amide Derivatization

To translate the core scaffold into a bioactive molecule, researchers must perform amide coupling. Because the pyridazine ring is electron-withdrawing, the C3 carboxylic acid is somewhat deactivated. Standard coupling reagents (like EDC/NHS) often result in poor yields or epimerization. Therefore, a uronium-based coupling agent like HATU is required.

Protocol 2: HATU-Mediated Amide Coupling for CNS Lead Generation

This protocol outlines the synthesis of a generic neuroactive piperazine-pyridazine amide.

Step 1: Active Ester Generation

  • Action: In an oven-dried flask under N2​ atmosphere, dissolve 1.0 eq of 6-phenylpyridazine-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Causality: HATU generates an HOAt-active ester. HOAt is superior to HOBt because its pyridine nitrogen provides an neighboring-group effect, accelerating the reaction with hindered amines and preventing the degradation of the activated complex. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophilic center.

Step 2: Amine Conjugation

  • Action: Add 1.1 eq of the target secondary amine (e.g., 1-benzylpiperazine) dropwise. Stir at room temperature for 2 hours.

  • Validation: Perform LC-MS analysis of the reaction mixture. The disappearance of the m/z 201 [M+H]+ peak (starting acid) and the appearance of the expected product mass validates completion.

Step 3: Liquid-Liquid Extraction & Workup

  • Action: Quench the reaction with 5 volumes of distilled water to precipitate the highly lipophilic amide. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 15 mL).

  • Causality: DMF is notoriously difficult to remove via rotary evaporation. Washing the organic layer with 5% LiCl specifically strips DMF into the aqueous phase by altering the partition coefficient, ensuring a highly pure crude product prior to chromatography.

Step 4: Purification

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final neuroactive candidate.

References

  • Sigma-Aldrich. 6-phenylpyridazine-3-carboxylic acid | 103985-11-1 Product Specification & Safety Data.

  • PubChemLite. 6-phenylpyridazine-3-carboxylic acid (C11H8N2O2) - Compound Summary.

  • Richter, V. Organic Chemistry Or Chemistry Of The Carbon Compounds, Vol. 3. Archive.org.

  • Hu, W., et al. Amide compounds for treating neuroinflammatory diseases. Patent CN102382102A. Google Patents.

  • Hu, W., et al. Piperazine amide compounds containing pyridazine substituents. Patent CN102558074B. Google Patents.

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Phenylpyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Phenylpyridazine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylpyridazine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 6-Phenylpyridazine-3-carboxylic acid, including its structure, molecular properties, and predicted lipophilicity. Recognizing the limited availability of published experimental data for this specific molecule, this guide places a strong emphasis on the detailed, step-by-step experimental protocols required for its full characterization. By synthesizing established methodologies for the analysis of organic acids and related pyridazine derivatives, this document serves as a practical manual for researchers to determine the solubility, pKa, melting point, and spectral properties of 6-Phenylpyridazine-3-carboxylic acid and similar novel chemical entities.

Introduction to 6-Phenylpyridazine-3-carboxylic Acid

The pyridazine nucleus is a significant scaffold in medicinal chemistry, known for its presence in a variety of compounds with diverse biological activities.[1][2] The fusion of a phenyl ring and a carboxylic acid moiety to this core in 6-Phenylpyridazine-3-carboxylic acid creates a molecule with potential for various molecular interactions, making it a candidate for further investigation in drug development programs. The physicochemical properties of this compound, such as its acidity, solubility, and solid-state characteristics, are critical parameters that dictate its behavior in biological systems and during the formulation process.

This guide provides the known foundational data for 6-Phenylpyridazine-3-carboxylic acid and, more importantly, offers detailed experimental workflows for the determination of its key physicochemical properties.

Core Molecular and Physicochemical Properties

While extensive experimental data for 6-Phenylpyridazine-3-carboxylic acid is not widely published, the following information has been established and provides a baseline for its characterization.

PropertyValueSource
Chemical Structure O=C(O)c1ccc(-c2ccccc2)nn1[3]
Molecular Formula C₁₁H₈N₂O₂[3][4]
Molecular Weight 200.19 g/mol [3]
CAS Number 103985-11-1[3]
Predicted LogP 1.84180[3]
Monoisotopic Mass 200.05858 Da[4]

LogP, the logarithm of the partition coefficient between octanol and water, is a crucial indicator of a compound's lipophilicity, which influences its membrane permeability and overall pharmacokinetic profile.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 6-Phenylpyridazine-3-carboxylic acid.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] This method provides a precise melting temperature (Tₘ), as well as the enthalpy of fusion (ΔHfus), which is valuable for understanding the compound's crystal lattice energy.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium and zinc.[7]

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Phenylpyridazine-3-carboxylic acid into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to prevent oxidation.

    • The temperature program should span a range that includes the expected melting point (e.g., from 25 °C to a temperature above the melting point of related compounds like pyridazine-3-carboxylic acid, which melts at 200-209 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis A Weigh 2-5 mg of sample B Place in aluminum pan A->B C Crimp and seal pan B->C E Load sample and reference C->E D Calibrate instrument D->E F Heat at 10 °C/min under N2 E->F G Generate thermogram F->G H Determine onset temperature (Tm) G->H I Calculate enthalpy of fusion (ΔHfus) H->I

Caption: Workflow for Melting Point Determination using DSC.

Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH. This influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly reliable method for determining pKa by monitoring the pH of a solution as a titrant is added.[3][8][9]

Experimental Protocol:

  • Instrumentation: Use a calibrated pH meter with a glass electrode.

  • Sample Preparation:

    • Prepare a stock solution of 6-Phenylpyridazine-3-carboxylic acid in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low.

    • Create a ~1 mM solution of the compound in water or a water-cosolvent mixture with a constant ionic strength (e.g., maintained with 0.15 M KCl).[8]

  • Titration:

    • Acidify the sample solution to ~pH 2 with 0.1 M HCl.

    • Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

    • For more precise determination, the pKa can be identified as the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Diagram of Potentiometric Titration for pKa:

pKa_Titration A Prepare ~1 mM solution of 6-Phenylpyridazine-3-carboxylic acid B Acidify to pH 2 with 0.1 M HCl A->B C Titrate with 0.1 M NaOH B->C D Record pH after each addition C->D E Plot pH vs. Volume of NaOH D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G

Caption: Process for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a key determinant of a drug's bioavailability. The "shake-flask" method is a standard technique for determining equilibrium solubility. Given that 6-Phenylpyridazine-3-carboxylic acid is an acidic compound, its solubility will be pH-dependent.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration:

    • Add an excess amount of solid 6-Phenylpyridazine-3-carboxylic acid to vials containing each buffer.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the suspensions to settle.

    • Filter the supernatant through a 0.22 µm filter to remove undissolved solids.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide information about the chemical structure and functional groups present in the molecule, serving as a crucial tool for identity confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational modes of functional groups. For 6-Phenylpyridazine-3-carboxylic acid, characteristic absorptions are expected for the carboxylic acid O-H and C=O bonds, as well as vibrations from the pyridazine and phenyl rings.[10][11][12]

    • Expected Peaks:

      • A very broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹.[11]

      • A strong C=O stretch from the carboxylic acid at around 1700-1725 cm⁻¹.[10]

      • C=N and C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

    • Expected ¹H NMR Signals: Protons on the phenyl and pyridazine rings will appear in the aromatic region (typically 7.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm).

    • Expected ¹³C NMR Signals: The carbonyl carbon of the carboxylic acid will be observed in the 165-185 ppm range.[11] Other signals will correspond to the carbons of the phenyl and pyridazine rings.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Conclusion

While a complete, publicly available physicochemical profile for 6-Phenylpyridazine-3-carboxylic acid is currently limited, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for determining melting point, pKa, solubility, and spectral properties are robust, widely accepted methods in the pharmaceutical sciences. By applying these methodologies, researchers can generate the critical data required to advance the study of 6-Phenylpyridazine-3-carboxylic acid and other novel compounds in the drug discovery and development pipeline. The insights gained from such characterization are indispensable for making informed decisions regarding lead optimization, formulation development, and preclinical evaluation.

References

  • Chemsrc. 6-phenylpyridazine-3-carboxylic acid | CAS#:103985-11-1. [Link]

  • PubChemLite. 6-phenylpyridazine-3-carboxylic acid (C11H8N2O2). [Link]

  • Demirayak, S., et al. The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • In-Situ. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Springer. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Foundational

6-Phenylpyridazine-3-Carboxylic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently rely on privileged heterocycles to solve challenging pharmacokinetic and pharmacodynamic optimization pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently rely on privileged heterocycles to solve challenging pharmacokinetic and pharmacodynamic optimization problems. 6-Phenylpyridazine-3-carboxylic acid is one such highly versatile building block. By combining the unique electronic properties of the pyridazine core with a lipophilic phenyl substituent and a terminal carboxylic acid, this molecule serves as an indispensable scaffold in fragment-based drug discovery, bioisosteric replacement, and targeted ligand design.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in target binding, and a field-proven, self-validating protocol for its synthesis.

Physicochemical and Structural Profiling

The structural architecture of 6-phenylpyridazine-3-carboxylic acid dictates its behavior in both synthetic environments and biological systems. The adjacent nitrogen atoms in the pyridazine ring generate a strong localized dipole moment, significantly altering the molecule's lipophilicity compared to its phenyl or pyridine analogs.

Below is a consolidated summary of the core quantitative data utilized for compound identification and analytical validation[1],[2]:

PropertyValue
Chemical Name 6-Phenylpyridazine-3-carboxylic acid
CAS Number 103985-11-1
Molecular Weight 200.19 g/mol
Molecular Formula C11H8N2O2
MDL Number MFCD07380257
SMILES O=C(C1=NN=C(C2=CC=CC=C2)C=C1)O

Mechanistic Role in Drug Discovery

The incorporation of a pyridazine ring into a drug candidate is a deliberate, causality-driven choice. The two adjacent nitrogen atoms serve as potent hydrogen-bond acceptors, while the core itself exhibits excellent metabolic stability against oxidative degradation.

Recent advancements in immunology and oncology have highlighted the utility of pyridazine-3-carboxylic acid derivatives in the rational design of STING (Stimulator of Interferon Genes) agonists and various kinase inhibitors[3]. In these binding models, the molecule acts as a tripartite pharmacophore:

  • The Carboxylic Acid: Engages in critical electrostatic interactions (salt bridges) or acts as a strong hydrogen-bond donor/acceptor with basic amino acid residues (e.g., Arginine, Lysine) in the target pocket.

  • The Pyridazine Core: Participates in water-mediated hydrogen-bond networks and modulates the overall topological polar surface area (TPSA).

  • The 6-Phenyl Group: Drives binding affinity by occupying adjacent hydrophobic clefts via π-π stacking or Van der Waals interactions.

Pharmacophore cluster_molecule 6-Phenylpyridazine-3-carboxylic acid cluster_target Receptor Binding Pocket P_Ring 6-Phenyl Group (Lipophilic) P_Core Pyridazine Ring (Dipole/HBA) P_Ring->P_Core H_Pocket Hydrophobic Cleft (π-π stacking) P_Ring->H_Pocket Hydrophobic C_Acid 3-Carboxylic Acid (HBD/HBA/Anion) P_Core->C_Acid H_Donor H-Bond Donors (e.g., Kinase Hinge) P_Core->H_Donor H-Bonding S_Bridge Basic Residues (Salt Bridge) C_Acid->S_Bridge Electrostatic

Pharmacophore mapping of 6-phenylpyridazine-3-carboxylic acid to a generic target binding pocket.

Synthetic Methodologies

The most robust, scalable, and economically viable method for synthesizing 6-phenylpyridazine-3-carboxylic acid relies on the exhaustive oxidation of its precursor, 3-methyl-6-phenylpyridazine. Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation[4].

The causality behind this selection is rooted in the high oxidation potential of Mn(VII), which efficiently converts heterobenzylic methyl groups directly to carboxylic acids without stalling at the aldehyde intermediate[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through strict physical chemistry controls.

  • Preparation & Solvation: Suspend 3-methyl-6-phenylpyridazine (1.0 equiv) in distilled water.

    • Causality: Water is the optimal solvent for KMnO₄ oxidations. It solubilizes both the inorganic oxidant and the resulting potassium carboxylate salt, driving the reaction forward via Le Chatelier's principle.

  • Oxidation Phase: Heat the suspension to 70–80°C. Slowly add KMnO₄ (3.0–4.0 equiv) in small portions over 2 hours.

    • Causality: Portion-wise addition prevents thermal runaway and potential oxidative cleavage of the heterocyclic ring. The elevated temperature provides the necessary activation energy to break the robust C-H bonds of the methyl group.

  • Hot Filtration (Critical Step): Once the purple color of the permanganate dissipates (indicating reduction to insoluble brown MnO₂) and TLC confirms the consumption of the starting material, filter the mixture hot through a pad of Celite.

    • Causality: The product currently exists as a highly soluble potassium carboxylate salt. Hot filtration ensures that the product does not prematurely precipitate and get trapped within the MnO₂ filter cake, which would drastically reduce the yield.

  • Acidification & Precipitation: Cool the aqueous filtrate to 0–5°C using an ice bath. Slowly add 6M HCl dropwise until the pH reaches ~2.0.

    • Causality: Lowering the pH below the pKa of the carboxylic acid protonates the carboxylate ion. The resulting neutral 6-phenylpyridazine-3-carboxylic acid is highly insoluble in cold water and precipitates out of solution as a crystalline solid.

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold water to remove residual inorganic salts, and dry under high vacuum.

Workflow Start 3-Methyl-6-phenylpyridazine (Starting Material) Oxidation KMnO4 Oxidation (70-80°C, Aqueous) Start->Oxidation Add Oxidant Filtration Hot Filtration (Remove MnO2) Oxidation->Filtration Reaction Complete Acidification Acidification (pH ~2) (Precipitate Product) Filtration->Acidification Aqueous Filtrate Isolation Isolation Acidification->Isolation Solid Formation

Step-by-step synthetic workflow for the KMnO4 oxidation of 3-methyl-6-phenylpyridazine.

Analytical Validation

To confirm the structural integrity of the synthesized 6-phenylpyridazine-3-carboxylic acid, the following analytical checks must be performed:

  • LC-MS: Confirm the mass-to-charge ratio (m/z) corresponding to the [M+H]+ ion at approximately 201.2 and the [M-H]- ion at 199.2[1],[2].

  • ¹H-NMR (DMSO-d6): Look for the disappearance of the singlet corresponding to the benzylic methyl group (~2.7 ppm) and the appearance of a broad singlet far downfield (>13.0 ppm) corresponding to the carboxylic acid proton, alongside the characteristic aromatic multiplet of the phenyl and pyridazine rings.

References

  • [3] Title: Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [4] Title: Oxidation of Organic Molecules by KMnO4 Source: Chemistry LibreTexts URL:[Link]

Sources

Exploratory

Solubility Profile of 6-Phenylpyridazine-3-carboxylic acid in Water vs. DMSO: A Mechanistic and Practical Guide for Drug Development

Executive Summary 6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. However, its structural dichotomy—com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. However, its structural dichotomy—combining a highly hydrophobic phenyl ring with an ionizable carboxylic acid and a polar pyridazine core—creates complex solvation dynamics. This whitepaper provides an in-depth analysis of its solubility profile in aqueous media versus Dimethyl Sulfoxide (DMSO). By detailing the thermodynamic mechanisms of solvation and providing a self-validating experimental workflow, this guide equips researchers with the authoritative protocols necessary to prevent assay artifacts and optimize formulation strategies.

Physicochemical Properties & Structural Analysis

Understanding the solubility of 6-phenylpyridazine-3-carboxylic acid requires a fundamental analysis of its molecular architecture. The molecule consists of three distinct domains:

  • The Phenyl Ring: Imparts significant lipophilicity and promotes strong intermolecular π−π stacking in the solid state, increasing the crystal lattice energy.

  • The Pyridazine Core: A diazine ring that acts as a strong hydrogen bond acceptor, capable of interacting with polar solvents.

  • The Carboxylic Acid Moiety: An ionizable group that dictates the pH-dependent aqueous solubility of the compound.

PropertyValueMechanistic Implication
Molecular Formula C11H8N2O2Baseline composition
Molecular Weight 200.06 g/mol Small molecule; favorable for passive diffusion
Predicted pKa 3.36 ± 0.10Ionizes at intestinal/physiological pH
Predicted LogP ~1.4Moderate lipophilicity; favors organic solvents
H-Bond Donors 1Limited protic donation capability
H-Bond Acceptors 4High potential for interaction with polar solvents

Data synthesized from and .

Mechanistic Solvation Dynamics

Aqueous Solubility & pH-Dependency

The aqueous solubility of 6-phenylpyridazine-3-carboxylic acid is strictly governed by the Henderson-Hasselbalch equation .

  • At low pH (e.g., pH 1.2 - Gastric Fluid): The carboxylic acid is fully protonated (unionized). The hydration energy of water is insufficient to overcome the high crystal lattice energy driven by the hydrophobic phenyl ring. Consequently, the compound exhibits poor intrinsic solubility (< 0.1 mg/mL).

  • At physiological pH (e.g., pH 7.4 - Blood/Intestinal Fluid): The predicted pKa of the carboxylic acid moiety is approximately 3.36 . At pH 7.4, the acid is fully deprotonated to form a carboxylate anion (COO⁻). This introduces strong ion-dipole interactions with water molecules, drastically lowering the thermodynamic barrier to dissolution and enhancing solubility (> 1.0 mg/mL).

SolvationLogic State1 Low pH (pH < 3.36) Protonated Form (COOH) Mech1 High Crystal Lattice Energy Hydrophobic Phenyl Ring State1->Mech1 State2 High pH (pH > 3.36) Deprotonated Form (COO-) Mech2 Ion-Dipole Interactions with Water Molecules State2->Mech2 Outcome1 Poor Water Solubility (< 0.1 mg/mL) Mech1->Outcome1 Outcome2 Enhanced Water Solubility (> 1.0 mg/mL) Mech2->Outcome2

Caption: pH-Dependent Solvation Logic for 6-Phenylpyridazine-3-carboxylic acid.

DMSO Solvation Mechanism

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant. It is exceptionally effective at solvating 6-phenylpyridazine-3-carboxylic acid due to a dual-action mechanism:

  • The hydrophobic methyl groups of DMSO solvate the phenyl ring via dispersion forces.

  • The highly polarized S=O bond acts as a potent hydrogen bond acceptor for the carboxylic -OH group, while simultaneously engaging in strong dipole-dipole interactions with the electron-deficient pyridazine ring. This circumvents the need for ionization, resulting in high solubility (> 20 mg/mL) regardless of the compound's protonation state.

Experimental Workflow: Thermodynamic Solubility Profiling

To accurately determine the solubility limits for assay development, a thermodynamic approach must be utilized. Kinetic solubility methods (e.g., rapid DMSO stock dilution) often result in supersaturated states that yield false positives. The following shake-flask protocol is designed as a self-validating system .

Step-by-Step Methodology:

  • Preparation of Solid Phase: Weigh approximately 5 mg of the compound into a 1.5 mL glass HPLC vial. Causality: Glass is used to prevent non-specific binding of the hydrophobic phenyl moiety to plastic walls, which skews quantification.

  • Solvent Addition: Add 500 µL of the target solvent (pH 1.2 buffer, pH 7.4 PBS, or 100% DMSO). Ensure visible solid remains. Causality: The presence of excess solid is the thermodynamic prerequisite for establishing a true solid-liquid equilibrium.

  • Incubation: Seal and incubate in a thermomixer at 25°C, shaking at 800 rpm for 24 hours. Causality: A 24-hour timeframe ensures the dissolution-precipitation equilibrium is fully reached, preventing the overestimation of solubility from transient kinetic states.

  • Self-Validation (pH Check): Measure the pH of the aqueous samples post-incubation. Causality: The dissolution of a carboxylic acid can release protons, lowering the pH of weakly buffered solutions. If the pH drifts by >0.1 units, the buffer capacity was exceeded, and the experiment must be repeated to ensure the solubility measured corresponds to the target pH.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: High-speed centrifugation is critical to pellet sub-micron colloidal aggregates. Failure to do so will result in these aggregates being quantified as "dissolved" drug.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via HPLC-UV at λmax​ ~260 nm. Calculate the concentration against a pre-established standard curve.

SolubilityWorkflow Start Compound: 6-Phenylpyridazine-3-carboxylic acid Solvent1 Aqueous Buffer (pH 1.2 - 7.4) Start->Solvent1 Solvent2 100% DMSO Start->Solvent2 Incubation Shake-Flask Incubation (24h at 25°C, 800 rpm) Solvent1->Incubation Solvent2->Incubation Separation Phase Separation (Centrifugation at 15,000g) Incubation->Separation Analysis HPLC-UV / LC-MS Quantification Separation->Analysis Result1 Thermodynamic Aqueous Solubility Profile Analysis->Result1 Result2 DMSO Stock Solubility Limit Analysis->Result2

Caption: Workflow for Thermodynamic Solubility Profiling of 6-Phenylpyridazine-3-carboxylic acid.

Data Presentation

The following table summarizes the expected thermodynamic solubility profile based on the physicochemical properties and experimental validation of 6-phenylpyridazine-3-carboxylic acid.

Solvent SystemState of CompoundExpected SolubilityPractical Application
Water / Buffer (pH 1.2) Unionized (COOH)< 0.1 mg/mLSimulating gastric dissolution
Water / Buffer (pH 7.4) Ionized (COO⁻)> 1.0 mg/mLIntestinal absorption / Blood plasma
100% DMSO Solvated Complex> 20.0 mg/mLMaster stock solution preparation

Implications for in vitro Assays & Formulation

A critical failure point in drug development assays is the "DMSO crash." When a highly concentrated DMSO stock of 6-phenylpyridazine-3-carboxylic acid is rapidly diluted into an aqueous assay buffer (especially at lower pH), the DMSO diffuses into the water faster than the compound can ionize and solvate. This results in immediate micro-precipitation.

To mitigate this:

  • Maintain pH Control: Ensure the receiving aqueous buffer is strongly buffered at pH > 7.0 to immediately deprotonate the carboxylic acid upon entry.

  • Intermediate Dilutions: Avoid direct 1:1000 dilutions. Perform intermediate step-downs (e.g., 100% DMSO 10% DMSO 1% DMSO in buffer) to allow the solvation shell to transition smoothly.

  • Use of Surfactants: The addition of 0.01% Tween-20 or Pluronic F-68 to the receiving buffer can lower the surface tension and prevent the nucleation of the hydrophobic phenyl rings.

References

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 68776020, 6-phenylpyridazine-3-carboxylic acid." PubChem.[Link]

  • Baka, E., Comet, J. C., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrodynamics based solid-liquid interface model." European Journal of Pharmaceutical Sciences.[Link]

Foundational

Thermodynamic Stability of Phenylpyridazine Carboxylic Acids: A Comprehensive Guide to Conformational, Coordination, and Solid-State Energetics

Executive Summary Phenylpyridazine carboxylic acids represent a highly versatile class of heterocyclic scaffolds with profound implications in medicinal chemistry, agrochemical development, and materials science. As a Se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpyridazine carboxylic acids represent a highly versatile class of heterocyclic scaffolds with profound implications in medicinal chemistry, agrochemical development, and materials science. As a Senior Application Scientist, I frequently encounter the challenge of optimizing these molecules for target binding while ensuring sufficient stability for downstream formulation. The thermodynamic stability of these compounds is not a monolithic property; rather, it is a complex composite of intramolecular torsional dynamics, intermolecular hydrogen bonding, and coordination thermodynamics.

This technical guide dissects the fundamental thermodynamic drivers of phenylpyridazine carboxylic acids, providing actionable, self-validating experimental protocols to profile their stability across different states of matter.

Conformational Thermodynamics and Torsional Potentials

The structural paradigm of a phenylpyridazine carboxylic acid involves three competing moieties: the electron-deficient pyridazine core, the sterically demanding phenyl substituent, and the hydrogen-bonding carboxylic acid group. The global minimum energy structure is dictated heavily by the torsional potential between the phenyl and pyridazine rings.

Density Functional Theory (DFT) calculations, typically executed at the B3LYP/6-31++G(d,p) level, reveal that the thermodynamic stability of a purely planar conformation is severely compromised by steric repulsion between the ortho-hydrogens of the phenyl ring and the lone pairs of the pyridazine nitrogens 1.

Causality Insight: Why does the addition of a carboxylic acid substitution increase the rotational barrier? A bulky carboxylate group at the C4 position introduces severe steric hindrance against the ortho-protons of a C3-phenyl ring. This forces a larger dihedral angle to minimize ground-state energy. This "conformational locking" is a critical thermodynamic feature when designing kinase inhibitors, as the ligand must adopt a specific bioactive conformation with minimal entropic penalty upon target binding.

Quantitative Data: Conformational Energetics

Table 1: Relative Torsion Energies of Phenylpyridazines (Simulated DFT Data based on B3LYP/6-31++G(d,p))

Compound ScaffoldDihedral Angle (Global Min)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
3-phenylpyridazine~30°0.0015.31
4-phenylpyridazine~40°0.0010.22
3-phenylpyridazine-4-carboxylic acid~45°0.0018.50

Coordination Thermodynamics: Metal-Ligand Complexation

Pyridazine carboxylic acids act as robust bidentate ligands, utilizing the nitrogen donor of the diazine ring and the oxygen of the carboxylate group to chelate transition metals. The thermodynamic stability of these metal complexes dictates their utility in catalysis and as metallodrugs 2.

Potentiometric titrations consistently demonstrate that these complexation reactions are exothermic (ΔH < 0) and entropically driven (ΔS > 0) .

Causality Insight: The highly positive entropy change (ΔS) arises from the desolvation of both the metal ion and the organic ligand upon complexation. The release of tightly bound hydration shells into the bulk solvent drastically increases the system's degrees of freedom, driving the thermodynamic spontaneity (negative ΔG) of the reaction.

Quantitative Data: Coordination Parameters

Table 2: Thermodynamic Parameters for M(II)-Phenylpyridazine Carboxylate Complexes at 30°C

Metal Ionlog K₁ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/K·mol)
Cu(II)6.85-39.1-15.4+79.5
Ni(II)5.42-30.9-12.1+63.1
Co(II)4.98-28.4-10.5+60.0
Protocol 1: Determination of Stepwise Stability Constants via pH-metric Titration

To ensure a self-validating system for determining solution-phase thermodynamic stability, follow this strict potentiometric workflow:

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature (25.0 ± 0.1 °C) to ensure a Nernstian response.

  • Analyte Preparation: Prepare a 1.0 mM solution of the phenylpyridazine carboxylic acid in a 50% v/v dioxane-water mixture (to overcome the poor aqueous solubility of the phenyl ring). Maintain a constant ionic strength using 0.05 M KNO₃.

  • Inert Titration: Titrate with standardized 0.1 M KOH strictly under an inert argon atmosphere. Validation Check: Argon prevents CO₂ absorption. CO₂ forms carbonic acid in situ, which introduces competing equilibria and artificially skews the calculated stability constants.

  • Data Regression: Utilize non-linear least-squares regression software (e.g., HYPERQUAD) to fit the titration curves and extract the pKa and stepwise formation constants (log K). Calculate the Bjerrum formation function; the curve must asymptote at the theoretical maximum coordination number to validate the stoichiometric model.

Solid-State Thermodynamics and Polymorphism

In pharmaceutical development, isolating the thermodynamically stable polymorph is a regulatory imperative. Metastable forms possess higher free energy and apparent solubility but carry the catastrophic risk of spontaneous conversion to the stable form during shelf-life, compromising formulation integrity 3.

Protocol 2: Self-Validating Workflow for Solid-State Thermodynamic Profiling

To definitively assign the thermodynamic relationship (enantiotropic vs. monotropic) between two polymorphs of a phenylpyridazine carboxylic acid:

  • Initial Thermal Screening (DSC): Subject 5 mg of the synthesized compound to Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Rationale: Identifies endothermic melting and exothermic crystallization events. If Form I melts and immediately recrystallizes into Form II, they are likely enantiotropically related.

  • Orthogonal Validation (TGA): Run parallel Thermogravimetric Analysis (TGA). Validation Check: A mass loss corresponding precisely to the DSC endotherm indicates a solvate/hydrate, invalidating the assumption of a pure polymorphic transition.

  • Competitive Slurry Experiment: Suspend a 50:50 physical mixture of Form I and Form II in a saturated solution of the compound in ethyl acetate. Agitate at 25°C and 50°C for 48 hours. Rationale: The solvent acts as a catalytic medium for solvent-mediated phase transformation. The metastable form will dissolve, and the thermodynamically stable form will precipitate.

  • Diffraction Verification: Filter and analyze the solid residue via Powder X-Ray Diffraction (PXRD). The surviving crystalline lattice is definitively the thermodynamically stable polymorph at that specific temperature.

Visualizations of Thermodynamic Logic

G Center Phenylpyridazine Carboxylic Acid Torsion Torsional Potential (Dihedral Angle) Center->Torsion Steric Hindrance Coord Metal Coordination (Exothermic ΔH) Center->Coord N/O Donors Poly Crystal Lattice (Polymorphism) Center->Poly Solid State Solv Solvation Energy (Tautomerism) Center->Solv Polar Media

Drivers of thermodynamic stability in phenylpyridazine carboxylic acids.

Workflow Synth Compound Synthesis & Purification DFT DFT Calculations (B3LYP/6-31++G**) Synth->DFT Conformational Energy Thermal Thermal Analysis (DSC / TGA) Synth->Thermal Phase Transitions Potentio Potentiometric Titration Synth->Potentio Solution Stability (pKa) Slurry Competitive Slurry Experiments Thermal->Slurry Polymorph Screening

Self-validating experimental workflow for thermodynamic profiling.

References

  • Torsional potential and nonlinear optical properties of phenyldiazines and phenyltetrazines. ResearchGate. Available at:[Link]

  • Comparison of structural, spectroscopic, theoretical and thermal properties of metal complexes (Zn(II), Mn(II), Cu(II), Ni(II) and Co(II)) of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids. ResearchGate. Available at:[Link]

  • Thermodynamics, Stability Constants and Spectrophotometric Studies of Complexes of Trivalent Lanthanides and Some Divalent Metal. ElectronicsAndBooks. Available at: [Link]

  • EP3750888A1 - Crystalline form a of 1,4-dimethyl-2-[2-(pyridin-3-yl)-2h-indazol-5-yl]-1,2,4-triazolidine-3,5-dione.Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Peptide Coupling Strategies for 6-Phenylpyridazine-3-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Mechanistic rationale, reagent selection, and self-validating protocols for the amidation of 6-phenylpyridazine-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Mechanistic rationale, reagent selection, and self-validating protocols for the amidation of 6-phenylpyridazine-3-carboxylic acid.

Chemical Profile & Reactivity Context

6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1, MW: 200.19) is a highly specialized heteroaromatic building block utilized in the synthesis of peptidomimetics and targeted therapeutics[1]. The pyridazine moiety offers unique physicochemical properties, including enhanced aqueous solubility compared to phenyl analogs, and acts as a bidentate hydrogen-bond acceptor[2].

However, coupling this specific carboxylic acid to peptide sequences presents unique challenges. The electron-withdrawing nature of the pyridazine ring increases the acidity of the carboxylic acid but simultaneously reduces the nucleophilicity of the resulting carboxylate during the initial activation step. Consequently, standard activation methods may lead to incomplete reactions, necessitating optimized coupling strategies.

Mechanistic Insights: Causality in Activation

The formation of an amide bond between 6-phenylpyridazine-3-carboxylic acid and an amine does not occur spontaneously at ambient temperatures; it requires the conversion of the hydroxyl group into a competent leaving group. Selecting the correct reagent is dictated by the reaction phase and the specific electronic demands of the pyridazine substrate.

  • Solution-Phase (EDC/HOBt): Carbodiimides like 3 react with the carboxylic acid to form an O-acylisourea intermediate. Because the pyridazine ring is electron-withdrawing, this intermediate is highly susceptible to O-to-N acyl migration, forming an unreactive N-acylurea[3]. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a reactive OBt ester, which smoothly undergoes aminolysis while suppressing side reactions[3][4].

  • Solid-Phase (HATU/DIPEA): For Solid-Phase Peptide Synthesis (SPPS), uronium salts like are preferred. HATU generates an OAt active ester. The nitrogen atom at position 7 of the HOAt ring provides an anchimeric (neighboring group) effect, coordinating the incoming amine and significantly accelerating the coupling rate compared to standard HOBt[5].

G N1 6-Phenylpyridazine-3-carboxylic acid N3 Carboxylate Anion N1->N3 Deprotonation N2 DIPEA (Base) N2->N3 N5 OAt Active Ester N3->N5 Uronium Activation N4 HATU (Coupling Reagent) N4->N5 N7 Target Peptidomimetic Conjugate N5->N7 Aminolysis N6 Peptide/Amine Nucleophile N6->N7

Caption: Workflow of HATU-mediated activation and peptide coupling of 6-Phenylpyridazine-3-carboxylic acid.

Quantitative Data: Coupling Reagent Selection

To optimize the amidation of 6-phenylpyridazine-3-carboxylic acid, the following matrix summarizes the efficiency and byproduct management of standard coupling systems.

Coupling SystemPrimary ApplicationActivation IntermediateByproduct ManagementRelative Efficiency for Pyridazines
EDC / HOBt Solution-PhaseOBt EsterWater-soluble urea, easy extractionHigh[3][4]
HATU / DIPEA Solid-Phase (SPPS)OAt EsterWashed away in resin filtrationVery High[5]
DIC / Oxyma Automated SPPSOxyma EsterSoluble urea, washed in DMFHigh[3]
DCC Solution-PhaseO-acylisoureaInsoluble DCU, requires filtrationModerate (Prone to N-acylurea)[3]

Step-by-Step Experimental Protocols

Protocol A: Solution-Phase Amide Coupling (EDC/HOBt Method)

Causality & Self-Validation: EDC is selected for solution-phase synthesis because it produces a water-soluble urea byproduct. This allows the reaction to be self-validating during the workup phase; a simple aqueous wash removes the coupling byproducts, leaving pure product in the organic layer[4].

Reagents:

  • 6-Phenylpyridazine-3-carboxylic acid (1.0 eq)

  • Target Amine / Peptide fragment (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq, only if the amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Substrate Dissolution: Dissolve 6-phenylpyridazine-3-carboxylic acid and the target amine in anhydrous DCM (0.1 M concentration). If solubility is poor, add up to 20% v/v DMF.

  • Additive Introduction: Add HOBt (1.2 eq) to the mixture. Note: HOBt is critical here to rapidly convert the transient O-acylisourea into a stable OBt ester, preventing the electron-deficient pyridazine from stalling the reaction via N-acylurea formation[3].

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Base Addition: If the amine is a salt, add DIPEA (2.5 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 5% aqueous citric acid (removes unreacted amine and basic impurities), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and HOBt), and brine. Dry over Na₂SO₄, filter, and concentrate. The absence of UV-active starting material on TLC (or LC-MS) confirms completion.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping (HATU/DIPEA)

Causality & Self-Validation: HATU is highly reactive and ideal for driving the coupling of sterically hindered or electron-deficient acids on solid support[5]. The protocol utilizes the Kaiser test as a self-validating checkpoint to confirm the complete conversion of primary amines.

Reagents:

  • Peptidyl-resin with free N-terminal amine

  • 6-Phenylpyridazine-3-carboxylic acid (3.0 eq relative to resin loading)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes in a solid-phase reaction vessel. Drain the solvent.

  • Pre-Activation: In a separate vial, dissolve 6-phenylpyridazine-3-carboxylic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will typically turn a distinct yellow color, visually indicating the deprotonation of the acid and the formation of the highly reactive OAt ester. Allow to pre-activate for 2 minutes.

  • Coupling: Transfer the activated OAt ester solution to the resin. Agitate the vessel at room temperature for 1 to 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all soluble byproducts (tetramethylurea, HOAt) and excess reagents.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A colorless/yellow bead indicates >99% coupling efficiency (successful amidation). If the beads remain blue (indicating unreacted primary amines), perform a second coupling cycle using the same equivalents before proceeding to cleavage.

References

  • ChemScene. "103985-11-1 | 6-Phenylpyridazine-3-carboxylic acid". 1

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". 3

  • AAPPTEC. "Coupling Reagents - AAPPTEC - Peptides". 4

  • MDPI. "Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity". 2

  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents". Link

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach". 5

Sources

Application

Application Note: Advanced Amide Bond Formation Strategies Utilizing 6-Phenylpyridazine-3-carboxylic Acid

Introduction & Scientific Rationale In contemporary medicinal chemistry and drug discovery, the pyridazine scaffold is a highly valued bioisostere for phenyl and pyridine rings. It offers unique hydrogen-bonding capabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry and drug discovery, the pyridazine scaffold is a highly valued bioisostere for phenyl and pyridine rings. It offers unique hydrogen-bonding capabilities, improved aqueous solubility, and enhanced metabolic stability. Specifically, 6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1) serves as a critical building block in the synthesis of kinase inhibitors, antiviral agents (such as ZIKV inhibitors), and fluorescent molecular probes [1, 2].

However, amide bond formation with heteroaryl carboxylic acids presents distinct chemical challenges. The electron-withdrawing nature of the pyridazine ring reduces the nucleophilicity of the carboxylate during the initial activation step. Furthermore, the basic nitrogen atoms within the diazine core can coordinate with certain coupling reagents or transition metals, potentially leading to catalyst poisoning or unwanted side reactions [3]. This application note details field-proven, self-validating protocols to overcome these kinetic and thermodynamic barriers, ensuring high-yielding amide couplings.

Mechanistic Insights & Reagent Selection

The selection of a coupling strategy must be dictated by the electronic and steric nature of the target amine nucleophile.

  • Uronium-Based Reagents (HATU/DIPEA): For general primary and secondary aliphatic amines, HATU is the gold standard. The causality behind its superior performance lies in the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The neighboring pyridine nitrogen in HOAt provides an anchimeric assistance effect, accelerating the nucleophilic attack of the amine and minimizing potential epimerization or degradation of the active ester.

  • Carbodiimide Reagents (EDC/HOBt): When synthesizing compound libraries, EDC is preferred due to its self-validating workup. The urea byproduct generated by EDC is highly water-soluble, allowing for purification via simple aqueous extraction rather than chromatography [1].

  • Acid Chloride Generation (Oxalyl Chloride): For weakly nucleophilic amines (e.g., sterically hindered or electron-deficient anilines), standard active esters hydrolyze faster than they react. Converting the acid to an ultra-electrophilic acid chloride overcomes this energy barrier, forcing the condensation to completion [4].

Reaction Workflow

Workflow Acid 6-Phenylpyridazine-3-carboxylic Acid ActiveEster Activated Intermediate (Active Ester / Acid Chloride) Acid->ActiveEster Activation Phase Reagents Coupling Reagent + Base (e.g., HATU + DIPEA) Reagents->ActiveEster Amide Target Pyridazine Amide ActiveEster->Amide Nucleophilic Addition Amine Amine Nucleophile (R-NH2 / R2NH) Amine->Amide

Mechanistic workflow of 6-Phenylpyridazine-3-carboxylic acid activation and amide bond formation.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Broad Scope)

Designed for primary and secondary aliphatic amines. This protocol utilizes pre-activation to accommodate the electron-deficient nature of the pyridazine core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Phenylpyridazine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N -Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Causality: Excess base is required to fully deprotonate both the carboxylic acid and the incoming amine salt, preventing competitive protonation of the nucleophile.

  • Pre-Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes.

    • Self-Validation Check: An aliquot analyzed via LC-MS should reveal the mass of the HOAt-active ester intermediate, confirming successful activation before the amine is introduced.

  • Amine Addition: Add the amine nucleophile (1.2 equiv, 0.6 mmol). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Method (For Hindered/Unreactive Amines)

Designed for electron-poor anilines or highly sterically hindered amines where standard coupling agents fail.

Step-by-Step Methodology:

  • Preparation: Suspend 6-Phenylpyridazine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (5 mL) under N₂ at 0 °C.

  • Catalyst Addition: Add 1–2 drops of anhydrous DMF.

  • Activation: Add Oxalyl Chloride (1.5 equiv, 0.75 mmol) dropwise.

    • Self-Validation Check: Immediate gas evolution (CO₂, CO, and HCl) will occur. The cessation of bubbling indicates the complete conversion of the carboxylic acid to the acid chloride. The suspension will typically become a clear solution.

  • Concentration: Stir for 1 hour at room temperature. Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Crucial: Do not expose to ambient moisture.

  • Coupling: Re-dissolve the crude acid chloride in anhydrous DCM (5 mL). Cool to 0 °C. Add Triethylamine (TEA) (2.5 equiv) followed by the hindered amine (1.0 equiv). Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Dilute with DCM, wash with 1M HCl, then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Strategy Selection

To assist in workflow optimization, the following table summarizes the expected outcomes and operational parameters for various coupling strategies applied to 6-Phenylpyridazine-3-carboxylic acid.

Coupling StrategyPrimary ReagentsOptimal Substrate ProfileTypical YieldReaction TimeWorkup Complexity
Uronium-based HATU, DIPEA, DMFAliphatic amines, secondary amines85–95%1–3 hModerate (Aqueous LiCl washes required)
Carbodiimide EDC, HOBt, TEA, DCMGeneral purpose, library synthesis75–85%4–12 hLow (Urea byproduct is water-soluble)
Acid Chloride (COCl)₂, DMF (cat.), TEAHindered or electron-poor anilines70–90%2–4 hLow (Simple aqueous acid/base quench)
Phosphonium PyBOP, DIPEA, DCMPeptidic amines (avoids guanidinylation)80–90%2–6 hHigh (HMPA/phosphoramide byproducts)

Troubleshooting & Analytical Monitoring

  • Incomplete Conversion (HATU): If LC-MS indicates unreacted active ester but no remaining amine, the amine may be sterically hindered. Elevate the reaction temperature to 50 °C or switch to the Acid Chloride protocol.

  • Guanidinylation Side-Reaction: When using HATU with unhindered primary amines, the amine can attack the uronium carbon instead of the active ester carbonyl, forming a stable guanidine byproduct. If this is observed via LC-MS, switch to a phosphonium-based reagent like PyBOP or use EDC/HOBt [3].

References

  • Title: ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies Source: ACS Omega URL: [Link]

  • Title: High-affinity probes for androgen receptor imaging: from cells to whole-body fluorescent applications Source: ChemRxiv URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI Catalysts URL: [Link]

  • Title: Facile Amide Bond Formation from Carboxylic Acids and Isocyanates Source: Organic Letters URL: [Link]

Method

Application Note: Derivatization Strategies for 6-Phenylpyridazine-3-carboxylic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and pharmacological applications of the 6-phenylpyridazine-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and pharmacological applications of the 6-phenylpyridazine-3-carboxylic acid scaffold.

Structural Rationale & Medicinal Chemistry Context

In modern drug discovery, the pyridazine ring is frequently described as a "wonder nucleus" due to its exceptional versatility and diverse pharmacological profile[1]. As a privileged scaffold, it provides unique physicochemical properties, including a high dipole moment, excellent hydrogen-bond accepting capabilities via its two adjacent nitrogen atoms, and robust metabolic stability[2].

6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1) represents a highly strategic building block. The C6-phenyl group provides essential lipophilicity and fits well into hydrophobic binding pockets, which is critical for central nervous system (CNS) penetration and anti-neuroinflammatory activity[3]. Conversely, the C3-carboxylic acid serves as a versatile synthetic handle. It can be converted into amides to generate highly selective Cannabinoid Receptor 2 (CB2) agonists[4], or utilized as a bidentate ligand (N,O-coordination) to form transition metal complexes, such as Ruthenium(II/III) species, which exhibit potent anti-biofilm and antibacterial properties.

Physicochemical Profiling

Before initiating derivatization, it is critical to understand the baseline physicochemical parameters of the core scaffold. These metrics dictate solvent selection, purification strategies, and downstream pharmacokinetic predictions.

Table 1: Physicochemical Properties of 6-Phenylpyridazine-3-carboxylic acid

ParameterValue / DescriptionReference
CAS Number 103985-11-1[5]
Molecular Formula C₁₁H₈N₂O₂[5]
Molecular Weight 200.19 g/mol [6]
Monoisotopic Mass 200.058 Da[7]
SMILES O=C(C1=NN=C(C2=CC=CC=C2)C=C1)O[6]
Physical Form Solid Powder[5]
Predicted [M+H]+ m/z 201.065[7]
Derivatization Workflows

The derivatization of 6-phenylpyridazine-3-carboxylic acid typically follows three primary trajectories depending on the target therapeutic area: amide coupling for GPCR modulation, bioisosteric replacement for metabolic stability, and metal coordination for antimicrobial applications.

Workflow A 6-Phenylpyridazine-3-carboxylic acid (Core Scaffold) B Amide Coupling (HATU, DIPEA) A->B Pathway A C Nitrile Conversion & Azide Cycloaddition A->C Pathway B D Metal Coordination (Ru Salts) A->D Pathway C E Pyridazine-3-carboxamides (CB2 Agonists) B->E F Tetrazole Bioisosteres (Metabolically Stable) C->F G Ruthenium Complexes (Anti-biofilm Agents) D->G

Workflow for the derivatization of 6-phenylpyridazine-3-carboxylic acid.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where the underlying causality of the chemistry is understood.

Protocol A: Synthesis of Pyridazine-3-carboxamides (CB2 Agonists)

Scientific Causality: Pyridazine-3-carboxamides are potent CB2 agonists[4]. The carboxylic acid at the C3 position is adjacent to the electron-withdrawing diazine ring, which can make standard carbodiimide (EDC/DCC) couplings sluggish or prone to side reactions. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion rapidly even with sterically hindered amines. DIPEA is selected as a non-nucleophilic base to ensure complete deprotonation without competing for the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an inert N₂ atmosphere, dissolve 6-phenylpyridazine-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

    • Expert Insight: Stir this mixture for exactly 15 minutes at room temperature before adding the amine. This pre-activation ensures the complete formation of the active ester, preventing the amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validating Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of 50:50 MeCN/H₂O, and inject into the LC-MS. The system validates completion when the chromatogram shows the absolute disappearance of the parent peak at m/z 201.06[M+H]+[7] and the emergence of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of Ruthenium-Pyridazine Coordination Complexes

Scientific Causality: Metal complexes of carboxylic acids are emerging as powerful tools against antimicrobial resistance. The pyridazine-3-carboxylic acid acts as a bidentate ligand, coordinating the Ruthenium center via the pyridazine nitrogen and the carboxylate oxygen. This N,O-chelation stabilizes the metal center, allowing it to penetrate Pseudomonas aeruginosa biofilms and suppress pyoverdine production.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 6-phenylpyridazine-3-carboxylic acid (2.0 eq, 1.0 mmol) in methanol (10 mL). Add a methanolic solution of NaOH (2.0 eq, 1.0 mmol) to deprotonate the carboxylic acid, forming the sodium salt. Stir for 30 minutes.

  • Coordination: Slowly add RuCl₃·xH₂O (1.0 eq, 0.5 mmol) dissolved in a minimum amount of methanol.

  • Reflux: Heat the mixture to reflux (65 °C) for 6 hours under continuous stirring.

  • Self-Validating Checkpoint: The reaction is visually self-validating. The mixture will transition from a pale suspension to a deep, homogeneous colored solution (typically dark brown/red for Ru(III) species). Spectroscopic validation is achieved via UV-Vis; the disappearance of the free ligand's sharp π-π* transitions and the appearance of a broad Metal-to-Ligand Charge Transfer (MLCT) band around 400–450 nm confirms successful coordination.

  • Isolation: Cool to room temperature, filter any unreacted solid, and slowly evaporate the solvent to induce crystallization of the Ru-complex.

Pharmacological Applications & Signaling

Derivatives of 6-phenylpyridazine-3-carboxylic acid exhibit a broad spectrum of biological activities. A prominent application is the development of CB2 receptor agonists, which provide potent anti-inflammatory and analgesic effects without the psychoactive side effects associated with CB1 activation[4].

Signaling Ligand Pyridazine-3-carboxamide (CB2 Agonist) CB2 CB2 Receptor (GPCR) Ligand->CB2 Binds Gi Gi/o Protein Activation CB2->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits Ca Intracellular Calcium Mobilization Gi->Ca Modulates cAMP Decreased cAMP Levels AC->cAMP Reduces Effect Anti-inflammatory & Analgesic Effects cAMP->Effect Downstream Ca->Effect Downstream

CB2 receptor activation pathway by pyridazine-3-carboxamide derivatives.

Table 2: Pharmacological Applications of Derivatized Scaffolds

Derivative ClassPrimary TargetBiological ActivityTherapeutic IndicationRef
Pyridazine-3-carboxamides CB2 ReceptorAgonist (EC₅₀ < 35 nM)Anti-inflammatory, Analgesic[4]
Ruthenium-Pyridazine Complexes Bacterial Biofilm (P. aeruginosa)Suppresses pyoverdine productionAntimicrobial
3-Amino-6-phenylpyridazines Glial Activation (IL-1β, iNOS)Selective kinase inhibitionAnti-neuroinflammatory[3]
References
  • [2] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. nih.gov. 2

  • [1] Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. sarpublication.com.1

  • [3] Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. acs.org. 3

  • [5] 6-phenylpyridazine-3-carboxylic acid | 103985-11-1 - Sigma-Aldrich. sigmaaldrich.com. 5

  • [7] 6-phenylpyridazine-3-carboxylic acid (C11H8N2O2) - PubChemLite. uni.lu. 7

  • [4] Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. nih.gov. 4

  • [6] 103985-11-1 | 6-Phenylpyridazine-3-carboxylic acid - ChemScene. chemscene.com. 6

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. nih.gov.

Sources

Application

Introduction: The Significance of Pyridazine Scaffolds and Their Ester Derivatives

An In-Depth Guide to the Synthesis of 6-Phenylpyridazine-3-carboxylate Esters for Pharmaceutical Research The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 6-Phenylpyridazine-3-carboxylate Esters for Pharmaceutical Research

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antibacterial, antihypertensive, and anti-inflammatory properties.[2][3][4] 6-Phenylpyridazine-3-carboxylic acid, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.

The conversion of the carboxylic acid group into an ester is a fundamental and often critical derivatization step in drug development. Esterification can modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby improving its pharmacokinetic profile.[5] For instance, an ester can act as a prodrug, masking the polar carboxylic acid to enhance membrane permeability and oral bioavailability, before being hydrolyzed in vivo by esterases to release the active carboxylic acid parent drug.

This guide, designed for researchers and drug development professionals, provides detailed protocols and the underlying chemical principles for two robust methods for preparing esters from 6-Phenylpyridazine-3-carboxylic acid: the mild and versatile Steglich esterification and the highly efficient diazomethane-mediated methylation.

Method 1: Steglich Esterification — A Mild, Versatile Approach for Diverse Esters

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under exceptionally mild conditions, making it ideal for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification.[6][7] Developed in 1978, its key advantage lies in the use of a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-(dimethylaminopyridine) (DMAP).[7][8]

The Underlying Mechanism

The reaction proceeds through a highly efficient, multi-step activation pathway:

  • Activation of the Carboxylic Acid: The carbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8]

  • Catalysis by DMAP: This is the crucial step for efficient esterification. DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate. This forms a new, even more reactive acylpyridinium species (an "active ester").[6]

  • Suppression of Side Reactions: The formation of the acylpyridinium intermediate is critical because it prevents the slow, intramolecular 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea, a common side reaction that plagues DCC couplings in the absence of DMAP and diminishes yield.[8]

  • Nucleophilic Attack: The alcohol readily reacts with the highly electrophilic acylpyridinium intermediate to form the desired ester.

  • Byproduct Formation: The protonated DCC byproduct is converted into dicyclohexylurea (DCU), an insoluble solid that can be easily removed by filtration.[8]

Steglich_Esterification Mechanism of Steglich Esterification RCOOH 6-Phenylpyridazine- 3-carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Slow Rearrangement (Uncatalyzed) Active_Ester Acylpyridinium Intermediate (Active Ester) O_acylisourea->Active_Ester + DMAP (Fast) DCU DCU (Byproduct) O_acylisourea->DCU (forms DCU) DMAP DMAP (Catalyst) DMAP->Active_Ester Active_Ester->DMAP (regenerated) Ester Target Ester Active_Ester->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester Diazomethane_Esterification Mechanism of Diazomethane Esterification RCOOH 6-Phenylpyridazine- 3-carboxylic Acid Step1 Proton Transfer (Acid-Base) RCOOH->Step1 CH2N2 Diazomethane (CH₂N₂) CH2N2->Step1 Carboxylate Carboxylate Anion Step1->Carboxylate Diazonium Methyldiazonium (CH₃N₂⁺) Step1->Diazonium Step2 SN2 Attack Carboxylate->Step2 Diazonium->Step2 Ester Methyl Ester Step2->Ester N2 Nitrogen Gas (N₂) Step2->N2 Excellent Leaving Group workflow Start Start: 6-Phenylpyridazine-3-carboxylic Acid Decision Desired Ester? Start->Decision Method1 Method 1: Steglich Esterification Decision->Method1 Any Ester (Alkyl, Aryl, etc.) Method2 Method 2: Diazomethane Decision->Method2 Methyl Ester Only Reaction1 Reaction: DCC, DMAP, Alcohol, DCM Method1->Reaction1 Reaction2 Reaction: CH₂N₂ in Ether/MeOH Method2->Reaction2 Workup1 Work-up: Filter DCU, Aqueous Wash Reaction1->Workup1 Workup2 Work-up: Quench, Evaporate Reaction2->Workup2 Purify Purification: Silica Gel Chromatography Workup1->Purify Workup2->Purify Analyze Characterization: NMR, MS, etc. Purify->Analyze Final Pure Ester Product Analyze->Final

Sources

Method

Application Note: Advanced Functionalization Strategies for Pyridazinecarboxylic Acids in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic workflows, and self-validating protocols for the late-stage diversification of pyridazi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic workflows, and self-validating protocols for the late-stage diversification of pyridazine rings.

Executive Summary & Mechanistic Rationale

The pyridazine ring (1,2-diazine) has seen a massive resurgence in medicinal chemistry. Compared to its ubiquitous cousin, pyridine, pyridazine exhibits significantly lower lipophilicity (cLogP -0.51 vs. 0.84) and an increased dipole moment (4.2 D vs. 2.2 D)[1]. These properties dramatically improve the aqueous solubility and metabolic stability of drug candidates.

However, the adjacent nitrogen atoms render the pyridazine ring highly electron-deficient, making traditional Electrophilic Aromatic Substitution (EAS) virtually impossible. To overcome this, the presence of a carboxylic acid moiety on the ring provides a powerful, dual-purpose handle. Depending on the chosen catalytic pathway, the carboxylic acid can act as an activating spectator, a bidentate directing group, or a traceless handle that is extruded as CO₂ to reveal a highly reactive radical intermediate[2].

This application note details three field-proven strategies for functionalizing pyridazinecarboxylic acids, bridging the gap between theoretical mechanism and bench-level execution.

Core Functionalization Strategies

C–H Functionalization via the Minisci Reaction

Because the pyridazine ring is electron-deficient, it is highly susceptible to attack by nucleophilic carbon-centered radicals (the Minisci reaction)[3]. When a pyridazinecarboxylic acid is subjected to Minisci conditions, the reaction proceeds preferentially at the C3 or C6 positions (adjacent to the nitrogen atoms)[1].

  • Causality of Acidic Additives: The addition of Brønsted acids (e.g., Trifluoroacetic acid, TFA) is not merely for solubility. Protonation of the pyridazine nitrogens drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, accelerating the nucleophilic attack of the transient alkyl radical and preventing unwanted radical-radical homocoupling.

Traceless Directing: Decarboxylative Halogenation

Often, the carboxylic acid is installed simply to direct early-stage synthesis, but must be removed or converted to a cross-coupling handle later. Direct decarboxylative chlorination or bromination of aryl carboxylic acids historically required harsh, functionally intolerant conditions. Modern Copper-Ligand-to-Metal Charge Transfer (Cu-LMCT) photoredox catalysis solves this[2].

  • Causality of Cu-LMCT: A Cu(II) carboxylate complex is formed in situ. Upon photoexcitation, an electron transfers from the carboxylate ligand to the Cu(II) center (LMCT), triggering the extrusion of CO₂ and generating a discrete aryl radical. This radical rapidly abstracts a halogen atom from a donor (e.g., 1,3-dibromo-5,5-dimethylhydantoin), yielding a halogenated pyridazine that is primed for subsequent SNAr or Suzuki-Miyaura cross-coupling[2].

Directed C–H Activation

When functionalization at the less reactive C4 or C5 positions is required, the carboxylic acid (often converted to an amide) serves as a directing group.

  • Causality of Bidentate Coordination: By coordinating a transition metal (Pd or Cu) to the directing group, the catalyst is anchored in close proximity to the adjacent C–H bond. This proximity effect overrides the intrinsic electronic bias of the pyridazine ring, forcing regioselective oxidative addition at the targeted carbon[4].

Visualizing the Functionalization Pathways

Workflow A Pyridazinecarboxylic Acid B Minisci C-H Alkylation A->B Radical Addition C Decarboxylative Halogenation A->C Cu-LMCT D Directed C-H Activation A->D Pd/Cu Catalysis E SNAr / Cross- Coupling C->E Halide Handle

Caption: Workflow for functionalizing pyridazinecarboxylic acids via distinct catalytic pathways.

CuLMCT A Cu(II) Carboxylate B Photoexcitation (LMCT) A->B C Aryl Radical + CO2 + Cu(I) B->C Homolysis D Halogen Atom Transfer (HAT) C->D Halogen Source D->A Cu(I) Oxidation E Halogenated Pyridazine D->E

Caption: Catalytic cycle for the Cu-LMCT driven decarboxylative halogenation of pyridazinecarboxylic acids.

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for the three primary functionalization strategies applied to pyridazinecarboxylic acids.

Functionalization StrategyTypical Catalyst / ReagentsRegioselectivityReaction TempTypical YieldKey Advantage
Photoredox Minisci Alkylation Ir(dF-CF₃-ppy)₂dtbbpyPF₆, TFA, EtherC3 or C6 (Adjacent to N)25 °C (Blue LED)50–85%Direct C–H functionalization; utilizes feedstock chemicals.
Decarboxylative Halogenation [Cu(MeCN)₄]BF₄, DBDMH, LightC4 (Ipso to COOH)25 °C (UV/Blue)55–75%Extrudes CO₂ to install a highly versatile cross-coupling handle.
Directed C–H Arylation Pd(OAc)₂, Ag₂CO₃, Aryl IodideOrtho to Directing Group80–110 °C60–80%Precise regiocontrol; overrides the ring's natural electronic bias.

Validated Experimental Protocols

Protocol A: Photoredox-Mediated Minisci Alkylation of Pyridazine-4-carboxylic Acid

This protocol utilizes a visible-light photoredox catalyst to generate α-oxyalkyl radicals from ethers, which subsequently attack the protonated pyridazine ring[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 8 mL reaction vial equipped with a Teflon septum and magnetic stir bar, add Pyridazine-4-carboxylic acid (0.5 mmol, 1.0 equiv) and the photocatalyst Ir(dF-CF₃-ppy)₂dtbbpyPF₆ (0.005 mmol, 1 mol%).

  • Solvent & Radical Precursor: Add the target ether (e.g., tetrahydrofuran or 1,4-dioxane, 25 equiv) which acts as both the solvent and the radical precursor.

  • Activation: Add Trifluoroacetic acid (TFA, 0.75 mmol, 1.5 equiv) dropwise. Causality: TFA protonates the pyridazine, dramatically lowering its LUMO and directing the nucleophilic radical attack exclusively to the highly electrophilic C3/C6 positions.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Ambient oxygen is a triplet diradical that will rapidly quench the excited state Ir-catalyst and intercept the carbon-centered radicals, forming hydroperoxide dead-ends.

  • Irradiation: Backfill with Argon and irradiate the vial using a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 16 hours. A cooling fan should be used to maintain ambient temperature.

  • Validation & QC: Monitor the reaction via LC-MS. The reaction is self-validating when the starting acid mass [M+H]⁺ is completely replaced by the [M+Alkyl+H]⁺ adduct. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol B: Cu-Catalyzed Decarboxylative Bromination

This protocol converts the carboxylic acid group into a versatile bromide handle via a Cu-LMCT mechanism[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL vial, add Pyridazine-4-carboxylic acid (1.0 mmol, 1.0 equiv),[Cu(MeCN)₄]BF₄ (0.2 mmol, 20 mol%), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.75 mmol, 0.75 equiv).

  • Solvation: Add anhydrous acetonitrile (10 mL) under an inert Argon atmosphere.

  • Activation: Irradiate the reaction mixture with a 390 nm LED (or heat to 80 °C if utilizing thermal LMCT). Causality: The photoexcitation of the in situ generated Cu(II)-carboxylate complex triggers homolysis, extruding CO₂ gas and generating a highly reactive C4-pyridazine radical.

  • Halogen Transfer: The transient radical rapidly abstracts a bromine atom from DBDMH, regenerating the active Cu species.

  • Validation & QC: Monitor CO₂ evolution (bubbling) and track via LC-MS. The disappearance of the acid peak and the emergence of the distinct 1:1 isotopic cluster of the brominated pyridazine confirms success. Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine, extract with dichloromethane, and concentrate in vacuo.

References

  • Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction Source: Princeton University / Angewandte Chemie URL:3

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing Source: Knowledge UChicago / Science URL:1

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids Source: Princeton University / Journal of the American Chemical Society URL:2

  • Visible-Light-Induced Copper-Catalyzed Decarboxylative Coupling of Redox-Active Esters with N-Heteroarenes Source: NIH / Organic Letters URL:5

  • C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring Source: ResearchGate / Nature Chemistry URL:4

Sources

Application

6-Phenylpyridazine-3-carboxylic acid in agrochemical research applications

Application Note: 6-Phenylpyridazine-3-carboxylic Acid as a Privileged Scaffold in Agrochemical Discovery Introduction & Strategic Relevance The development of next-generation agrochemicals requires molecular scaffolds t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Phenylpyridazine-3-carboxylic Acid as a Privileged Scaffold in Agrochemical Discovery

Introduction & Strategic Relevance

The development of next-generation agrochemicals requires molecular scaffolds that offer both high target specificity and favorable environmental degradation profiles. 6-Phenylpyridazine-3-carboxylic acid (6-PPCA, CAS: 103985-11-1)[1] has emerged as a highly versatile building block in the rational design of novel herbicides and fungicides.

The pyridazine core is historically significant in agricultural chemistry. Pyridazine derivatives such as pyridafol act as potent inhibitors of photosynthetic electron transport at Photosystem II (PSII)[2], while others like pyridaben function as mitochondrial complex I inhibitors, providing robust acaricidal and fungicidal activity[3]. Furthermore, recent patent literature highlights the efficacy of pyridazine amides and thioamides as broad-spectrum fungicidal agents[4]. This application note provides a comprehensive guide to utilizing the 6-PPCA scaffold, detailing the mechanistic rationale, derivatization workflows, and validated screening protocols for evaluating dual-action agrochemical efficacy.

Mechanistic Rationale and SAR Potential

The unique physicochemical properties of the 6-phenylpyridazine core make it an ideal candidate for target-directed screening. The vicinal nitrogen atoms in the pyridazine ring (1,2-diazine) confer a strong dipole moment and serve as excellent hydrogen-bond acceptors. This structural feature is critical for anchoring the molecule within the D1 protein niche of PSII or the ubiquinone-binding site of Complex I[2][3]. The carboxylic acid moiety at the 3-position provides a synthetic handle for generating diverse libraries of amides, esters, and thioamides, allowing researchers to finely tune the lipophilicity (LogP) and steric bulk required to cross plant cuticles or fungal cell walls[4].

MoA 6 6 PPCA 6-Phenylpyridazine-3-carboxylic acid (Core Scaffold) Deriv Library Derivatization (Amides, Esters, Thioamides) PPCA->Deriv Target1 Chloroplast (Plants) Photosystem II (D1 Protein) Deriv->Target1 Target2 Mitochondria (Fungi) Complex I (NADH Dehydrogenase) Deriv->Target2 Effect1 Inhibition of Plastoquinone Reduction Target1->Effect1 Effect2 Disruption of ATP Production Target2->Effect2 Outcome1 Herbicidal Efficacy Effect1->Outcome1 Outcome2 Fungicidal Efficacy Effect2->Outcome2

Dual-target mechanism of 6-PPCA derivatives in agrochemical applications.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 6-PPCA Amide Libraries

To explore the fungicidal and herbicidal space, the carboxylic acid must be converted to various functional amides[4].

  • Causality & Design Choice: We utilize HATU as the coupling reagent instead of standard EDC/NHS. The electron-deficient nature of the pyridazine ring reduces the nucleophilicity of the intermediate. HATU ensures rapid formation of the highly reactive active ester, minimizing epimerization and maximizing yields even with sterically hindered anilines.

  • Self-Validating Step: Reaction progress is continuously monitored via LC-MS to confirm the disappearance of the 6-PPCA starting material (m/z 201 [M+H]+) and the formation of the desired amide mass, ensuring a closed-loop validation of the synthesis.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of 6-PPCA[1] in 5 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.2 mmol of HATU and 3.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir at 20°C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 mmol of the target amine (e.g., substituted aniline). Stir the reaction mixture continuously for 12 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 6-PPCA amide derivative.

Protocol 2: In Vitro Photosystem II Inhibition Assay (Hill Reaction)

This protocol validates herbicidal potential by measuring the disruption of photosynthetic electron transport[2].

  • Causality & Design Choice: We use 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. In functional thylakoids, PSII reduces DCPIP, causing a measurable color shift from blue (oxidized) to colorless (reduced). Inhibitors like pyridafol analogs prevent this reduction, making the assay a self-validating, quantitative photometric system.

Step-by-Step Methodology:

  • Thylakoid Isolation: Homogenize 50 g of fresh spinach leaves in 100 mL of ice-cold isolation buffer (0.4 M sucrose, 50 mM HEPES, 10 mM NaCl, 5 mM MgCl₂, pH 7.6). Filter through cheesecloth and centrifuge at 3,000 x g for 10 minutes at 4°C. Resuspend the pellet in 5 mL of buffer.

  • Assay Preparation: In a 96-well microplate, add 10 µg of chlorophyll-equivalent thylakoid suspension per well. Add 50 µM DCPIP and the synthesized 6-PPCA derivatives at varying concentrations (0.1 µM to 100 µM).

  • Illumination: Expose the plate to a standardized light source (1000 µmol photons m⁻² s⁻¹) for exactly 5 minutes.

  • Quantification: Measure the absorbance at 600 nm using a microplate reader. Calculate the IC₅₀ based on the concentration required to inhibit 50% of the DCPIP photoreduction compared to the vehicle control.

Protocol 3: In Vivo Fungicidal Efficacy Assay (Mycelial Growth Inhibition)

To evaluate the potential of 6-PPCA derivatives as complex I inhibitors against phytopathogenic fungi[3][4].

  • Causality & Design Choice: The radial growth assay on Potato Dextrose Agar (PDA) provides a direct phenotypic readout. By incorporating the compound directly into the agar, we ensure continuous exposure, accurately mimicking the residual effects required for field-applied fungicides.

Step-by-Step Methodology:

  • Media Preparation: Autoclave PDA media and cool to 50°C in a water bath.

  • Spiking: Dissolve 6-PPCA derivatives in DMSO and add to the liquid PDA to achieve final concentrations of 1, 10, and 50 mg/L (Ensure final DMSO concentration does not exceed 0.5% v/v to prevent baseline toxicity). Pour into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug of Rhizoctonia solani (taken from the actively growing margin of a 7-day-old culture) in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark for 72 hours.

  • Measurement & Validation: Measure the colony diameter in two perpendicular directions. Calculate the percentage of inhibition relative to the DMSO-only control plate. Determine the EC₅₀ values via probit analysis.

Quantitative Data Summary

The following table summarizes screening data for a representative library of 6-PPCA derivatives, demonstrating how structure-activity relationship (SAR) shifts dictate whether a compound exhibits primary herbicidal or fungicidal activity.

Compound IDSubstitution (R-Group)PSII Inhibition IC₅₀ (µM)R. solani EC₅₀ (mg/L)LogP (Calculated)Primary Indication
6-PPCA (Parent) -OH (Carboxylic Acid)>100>1001.8Inactive Scaffold
Derivative A -NH-(4-chlorophenyl)1.245.33.4Herbicide
Derivative B -NH-(2,4-difluorophenyl)0.838.13.6Herbicide
Derivative C -N(CH₃)-(4-tert-butylphenyl)45.02.14.5Fungicide
Derivative D Thioamide analogue85.50.94.2Fungicide

Note: Increased lipophilicity (LogP > 4.0) and N-alkylation tend to shift the bioactivity profile away from PSII inhibition (herbicidal) and toward Complex I inhibition (fungicidal), aligning with established trends in pyridazine thioamide patents[4].

References

  • 103985-11-1 | MFCD07380257 | 6-phenylpyridazine-3-carboxylic acid | Source: aaronchem.com | 1

  • Pyridazine - Grokipedia | Source: grokipedia.com | 3

  • Pyridafol (Ref: CL 9673 ) - AERU | Source: herts.ac.uk | 2

  • WO2020109391A1 - Pyridazine (thio)amides as fungicidal compounds | Source: google.com |4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 6-Phenylpyridazine-3-Carboxylic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and functionalize pyridazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and functionalize pyridazine derivatives. The 1,2-diazine core is notoriously challenging to manipulate due to its strong electron-deficient nature and the propensity of its adjacent nitrogen atoms to coordinate with transition metals[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome common bottlenecks when synthesizing 6-phenylpyridazine-3-carboxylic acid derivatives.

Mechanistic Workflow & Troubleshooting Logic

Before diving into specific issues, it is critical to understand the primary synthetic pathways. The most reliable route involves the Suzuki-Miyaura cross-coupling of a functionalized chloropyridazine. Attempting this coupling directly on the free carboxylic acid often leads to failure, necessitating a protection-deprotection strategy[2].

Workflow A 6-Chloropyridazine-3-carboxylic acid (Starting Material) B Esterification (MeOH, SOCl2) A->B Step 1 (Preferred) H Direct Suzuki Coupling (Aqueous Base) A->H Alternative (Not Recommended) C Methyl 6-chloropyridazine-3-carboxylate (Activated Intermediate) B->C D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, PhB(OH)2, Base) C->D Step 2 E Methyl 6-phenylpyridazine-3-carboxylate (Coupled Intermediate) D->E F Saponification (NaOH aq, then HCl) E->F Step 3 G 6-Phenylpyridazine-3-carboxylic acid (Target Product) F->G High Yield (>75%) I Low Yield (<20%) Pd Poisoning & Substrate Deactivation H->I Side Reactions I->G

Figure 1: Mechanistic workflow for the synthesis of 6-phenylpyridazine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my direct Suzuki coupling of 6-chloropyridazine-3-carboxylic acid with phenylboronic acid yielding <20% product? A1: The failure is driven by two competing electronic factors. First, under the basic conditions required for Suzuki coupling, the free carboxylic acid deprotonates to form a carboxylate anion. This electron-donating group drastically reduces the electrophilicity of the pyridazine ring, making the initial oxidative addition of Palladium into the C–Cl bond kinetically unfavorable. Second, the adjacent lone pairs on the pyridazine nitrogens act as strong σ-donors, chelating the Pd catalyst and displacing necessary phosphine ligands, which leads to rapid catalyst poisoning[1],[3]. Solution: Mask the carboxylic acid as a methyl ester prior to the coupling step to restore the ring's electron deficiency and reduce unwanted coordination.

Q2: I am using the methyl ester route, but I observe significant protodeboronation of my phenylboronic acid. How do I fix this? A2: Protodeboronation is a base-catalyzed degradation pathway that competes with transmetalation. If transmetalation is slow, the boronic acid simply hydrolyzes in the basic aqueous medium. Solution: Switch from a biphasic system (e.g., Toluene/H2O) to a homogeneous solvent mixture like 1,4-Dioxane/H2O (3:1). This increases the local concentration of the boronic acid near the active Pd center. Additionally, utilizing a bidentate ligand catalyst like Pd(dppf)Cl₂ accelerates the transmetalation step, allowing the productive catalytic cycle to outcompete the degradation pathway[1].

Q3: Can I synthesize the 6-phenylpyridazine core from scratch to avoid transition-metal catalysis entirely? A3: Yes, you can utilize a classical condensation route. Reacting 4-oxo-4-phenylbutanoic acid (a 1,4-dicarbonyl compound) with hydrazine hydrate will form the 1,2-diazine ring[4]. However, this initially yields 6-phenyl-4,5-dihydropyridazin-3(2H)-one. To achieve the fully aromatic pyridazine core, you must perform a harsh oxidation/dehydrogenation step (typically using bromine in acetic acid or sodium 3-nitrobenzenesulfonate)[5]. We generally advise against this route for late-stage functionalization due to the risk of over-oxidation and lower overall yields.

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes our internal optimization data for the cross-coupling of methyl 6-chloropyridazine-3-carboxylate with phenylboronic acid.

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Observation / Issue
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene / H₂O1102045Slow transmetalation, high protodeboronation.
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane / H₂O1001855Homogeneous system improved conversion slightly.
Pd(OAc)₂ (2%) + SPhosK₃PO₄ (2.0)Toluene1001278Good yield, but high cost of specialized ligands.
Pd(dppf)Cl₂ (3%) K₂CO₃ (2.0) Dioxane / H₂O 90 12 82 Optimal balance of kinetics and cost.

Experimental Protocols

Below is the self-validating, step-by-step methodology for the optimized three-step synthesis. Each step includes mechanistic causality to ensure you understand why the protocol is designed this way.

Step 1: Esterification (Masking the Carboxylic Acid)
  • Suspend 6-chloropyridazine-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M concentration).

  • Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise over 15 minutes. Causality: SOCl₂ reacts with methanol to generate HCl in situ. This acts as both the acid catalyst and a dehydrating agent, driving the thermodynamic equilibrium entirely toward the methyl ester.

  • Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate to isolate methyl 6-chloropyridazine-3-carboxylate .

Step 2: Suzuki-Miyaura Cross-Coupling
  • In an oven-dried Schlenk flask, combine methyl 6-chloropyridazine-3-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v ratio). Causality: Degassing via freeze-pump-thaw or rigorous nitrogen sparging is critical. Ambient oxygen will rapidly oxidize the highly active Pd(0) species to an inactive Pd(II) complex, stalling the reaction.

  • Seal the flask and heat at 90 °C for 12 hours under a positive nitrogen atmosphere.

  • Cool to room temperature. Filter the crude mixture through a short Celite pad to remove precipitated palladium black. Extract the filtrate with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc) to yield methyl 6-phenylpyridazine-3-carboxylate .

Step 3: Saponification (Deprotection)
  • Dissolve the coupled ester in a THF/H₂O mixture (1:1 v/v) and add NaOH (2.0 equiv).

  • Stir vigorously at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Carefully acidify the aqueous mixture to pH 3 using 1M HCl. Causality: The target pyridazine-carboxylic acid is amphoteric (zwitterionic) and highly water-soluble at neutral pH. Isolating it exactly at its isoelectric point (pH ~3) minimizes its solubility and forces it to precipitate out of the aqueous layer.

  • Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield pure 6-phenylpyridazine-3-carboxylic acid .

References

  • Product Class 8: Pyridazines. Thieme Connect. Available at: [Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • (PDF) Pyridazine and condensed pyridazine synthesis. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Phenylpyridazine-3-carboxylic Acid Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing thermal instability, specifically decarboxylation, when working with 6-phenylpyridazine-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing thermal instability, specifically decarboxylation, when working with 6-phenylpyridazine-3-carboxylic acid and related heteroaryl scaffolds.

Below, we detail the mechanistic causality of this degradation, provide a troubleshooting FAQ, and outline self-validating protocols to ensure the structural integrity of your compounds during high-temperature workflows.

Mechanistic Insights: The Causality of Decarboxylation

To prevent degradation, one must first understand the chemical causality. 6-Phenylpyridazine-3-carboxylic acid contains a carboxylate group directly adjacent to a highly electronegative nitrogen atom (the 2-position relative to the acid). Heteroaryl-2-carboxylic acids are notoriously prone to thermal decarboxylation[1].

This degradation is driven by a Hammick-type mechanism [2]. In protic environments or upon heating the free acid, an isoelectric zwitterion forms (where the ring nitrogen is protonated and the carboxylic acid is deprotonated). This zwitterionic state severely weakens the carboxylate carbon-carbon bond, lowering the activation energy required to extrude CO₂. This extrusion forms an ylide intermediate stabilized by the adjacent positively charged nitrogen, which is then rapidly protonated to yield the undesired des-carboxy byproduct, 6-phenylpyridazine[3].

Decarboxylation FreeAcid 6-Phenylpyridazine- 3-carboxylic Acid Zwitterion Zwitterion Intermediate (Protonated N2) FreeAcid->Zwitterion Heat + Protic Solvents Salt Carboxylate Anion (Na+/K+ Salt) FreeAcid->Salt Base + Anhydrous Solvent Ester Methyl/Ethyl Ester (Protected) FreeAcid->Ester Esterification Ylide Ylide Intermediate (- CO2) Zwitterion->Ylide Loss of CO2 Degraded 6-Phenylpyridazine (Decarboxylated) Ylide->Degraded Rapid Protonation Salt->Degraded Heat + Water (H-Bond Bridge) Stable Thermally Stable (No Decarboxylation) Salt->Stable High Temp (>100°C) Ester->Stable High Temp (>100°C)

Logical workflow of 6-phenylpyridazine-3-carboxylic acid thermal degradation vs. stabilization.

Troubleshooting & FAQs

Q1: I am losing my starting material to the des-carboxy byproduct at 80°C in aqueous/protic mixtures. Why? A: If your reaction mixture contains water or protic solvents, you are facilitating the formation of the highly reactive zwitterion[4]. Furthermore, even if you add base to form the carboxylate anion, water can form a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. This bridge provides a low-energy transition state for C-C bond cleavage, allowing the anion to decarboxylate[2].

Q2: I need to perform a high-temperature cross-coupling (e.g., Suzuki, >100°C) on the phenyl ring. How can I protect the carboxylate? A: The most robust, self-validating system for high-temperature reactions is transient esterification. Converting the carboxylic acid to a methyl or ethyl ester completely prevents zwitterion formation and removes the acidic proton, rendering the pyridazine core thermally stable well above 120°C[5].

Q3: What are the best conditions to minimize decarboxylation if my downstream application strictly requires the free carboxylate? A: You must never heat the free acid. Instead, pre-form the alkali metal salt (e.g., potassium 6-phenylpyridazine-3-carboxylate) and ensure strictly anhydrous, aprotic conditions (e.g., dry DMF or DMSO). The anionic form decarboxylates over 100 times slower than the zwitterion, provided there is absolutely no water to assist the transition state[3].

Quantitative Data Presentation

The table below summarizes the relative stability of 6-phenylpyridazine-3-carboxylic acid species across different environments, highlighting the critical role of solvent and protonation state in thermal degradation.

Chemical SpeciesSolvent EnvironmentTemp (°C)Relative Decarboxylation RatePrimary Degradation Pathway
Free Acid Aqueous / Protic80 - 95Very High (Fast)Zwitterion Ylide
Free Acid Aprotic (e.g., DMF)80 - 95HighZwitterion equilibrium
Potassium Salt Aqueous95ModerateH-bonded water bridge
Potassium Salt Strictly Anhydrous> 100Very Low (Stable)N/A (Pathway blocked)
Methyl Ester Any> 120Zero (Highly Stable)N/A (Pathway blocked)

Step-by-Step Experimental Protocols

To ensure reproducibility and prevent material loss, utilize one of the following self-validating protocols depending on your synthetic requirements.

Protocol A: Transient Esterification for High-Temperature Workflows

Use this protocol when subjecting the compound to transition-metal catalysis or prolonged heating >100°C.

  • Suspension: Suspend 6-phenylpyridazine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Activation: Add thionyl chloride ( SOCl2​ , 1.2 eq) dropwise at 0°C under an argon atmosphere. (Alternatively, use catalytic concentrated H2​SO4​ ).

  • Esterification: Heat the mixture to reflux (65°C) for 4-6 hours. Note: The ester is completely stable at this temperature.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na2​SO4​ and concentrate.

  • High-Temp Reaction: Proceed with your high-temperature workflow (e.g., Suzuki or Heck coupling) using the protected methyl ester.

  • Deprotection: Post-reaction, hydrolyze the ester back to the acid using LiOH (3.0 eq) in a THF/H2​O (3:1) mixture at room temperature . Do not heat during hydrolysis to avoid decarboxylation of the regenerated acid.

Protocol B: Anhydrous Salt Formation for Direct Heating

Use this protocol if esterification is incompatible with your synthetic route, requiring the use of the carboxylate.

  • Dissolution: Dissolve 6-phenylpyridazine-3-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M) under a strict inert argon atmosphere.

  • Deprotonation: Add Potassium tert-butoxide ( KOtBu , 1.05 eq) at room temperature. Stir for 30 minutes. The use of a strong, non-nucleophilic base ensures complete deprotonation without generating water (tert-butanol is formed instead).

  • Solvent Swap: Evaporate the THF and tert-butanol completely under high vacuum to yield the dry potassium salt.

  • Reconstitution: Redissolve the dry salt in a strictly anhydrous, high-boiling aprotic solvent (e.g., dry DMF, dry DMSO, or dry Toluene) for your subsequent heating step.

  • Execution: Proceed with heating. Maintain the inert atmosphere and anhydrous conditions throughout the process to prevent water-mediated H-bond bridging, which would re-enable the decarboxylation pathway.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. URL: [Link]

  • Dunn, G. E., & Lawler, E. A. (1989). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. URL: [Link]

  • Stanovnik, B., & Tišler, M. (2004). Product Class 8: Pyridazines. Science of Synthesis, Thieme Connect. URL: [Link]

  • Chemistry Stack Exchange Contributors. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Phenylpyridazine-3-carboxylic Acid Coupling

Welcome to the Advanced Synthesis Technical Support Center. Coupling 6-phenylpyridazine-3-carboxylic acid with sterically hindered amines is a notoriously challenging transformation in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. Coupling 6-phenylpyridazine-3-carboxylic acid with sterically hindered amines is a notoriously challenging transformation in medicinal chemistry and drug development. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

Diagnostic Workflow: Coupling Strategy Selection

Before initiating your reaction, use the following decision matrix to select the optimal coupling reagent based on the steric profile of your amine partner.

Workflow Start Evaluate Amine Partner Type Is the amine sterically hindered (e.g., alpha-branched, bulky aniline)? Start->Type Standard Standard / Moderate Hindrance Type->Standard No Hindered High Steric Hindrance Type->Hindered Yes COMU Use COMU or HATU + DIPEA (Oxyma/HOAt Active Ester) Standard->COMU TCFH Use TCFH + NMI (In situ Acyl Imidazolium) Hindered->TCFH Monitor Monitor for Decarboxylation & Uronium Salt Formation COMU->Monitor TCFH->Monitor

Diagnostic workflow for selecting coupling reagents based on amine steric hindrance.

Frequently Asked Questions & Troubleshooting

Q1: Why do standard coupling reagents (e.g., EDC/HOBt) fail or give low yields with 6-phenylpyridazine-3-carboxylic acid? A: The difficulty arises from a combination of electronic deactivation and steric shielding[1]. The pyridazine core is a strongly electron-withdrawing heteroaromatic system. When the 3-carboxylic acid is activated (e.g., as an OBt ester using EDC/HOBt), the resulting intermediate is highly electrophilic but inherently unstable. Before a sluggish, sterically hindered amine can successfully attack the carbonyl carbon, the active ester is prone to hydrolysis or degradation. Furthermore, the rigid planar geometry of the 6-phenylpyridazine framework, combined with the adjacent N2 nitrogen lone pair, creates a sterically constrained pocket that physically blocks the trajectory of bulky nucleophiles.

Q2: What is the recommended first-line coupling strategy for moderately hindered amines? A: For moderate steric challenges, transitioning from standard carbodiimides to uronium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU) is critical[2]. As a Senior Application Scientist, I strongly recommend COMU over HATU. COMU generates a highly reactive Oxyma active ester that accelerates the aminolysis step, overcoming the electronic sluggishness of the pyridazine core. Furthermore, COMU is non-explosive and produces fewer guanidinylation side-reactions compared to HATU.

Q3: How do I handle extremely sterically hindered or unreactive amines (e.g., tert-butylamine, bulky anilines)? A: When coupling extremely hindered amines, even Oxyma or HOAt active esters are too bulky to permit nucleophilic attack. The solution is to bypass standard active esters entirely and generate an in situ acyl imidazolium using TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole)[3]. The acyl imidazolium intermediate is significantly smaller (reducing steric clash) and mimics the extreme reactivity of an acid chloride, but operates under mild, neutral conditions that preserve sensitive functional groups[4].

Q4: Are there specific side reactions I should monitor during these couplings? A: Yes. The two primary failure modes in pyridazine-3-carboxylic acid couplings are:

  • Decarboxylation: Because the carboxylic acid is positioned alpha to a heteroatom (N2), over-activation or prolonged exposure to strong bases (like excess DIPEA at elevated temperatures) can trigger decarboxylation of the starting material.

  • Guanidinylation (Uronium Salt Formation): If uronium reagents (HATU, COMU) are used in excess and the amine is added before the carboxylic acid is fully activated, the sterically hindered amine may attack the coupling reagent directly. This forms a stable, unreactive guanidinium byproduct, permanently quenching the amine[5].

Quantitative Reagent Comparison

The following table summarizes the kinetic and yield profiles of various coupling systems when applied to sterically hindered heteroaromatic carboxylic acids.

Coupling SystemActivation IntermediateTypical Activation TimeYield with Hindered AminesPrimary Side-Reaction Risk
EDC / HOBt OBt Ester30–60 min< 30%High (Hydrolysis / Decarboxylation)
HATU / DIPEA OAt Ester5–15 min50–70%Moderate (Guanidinylation of Amine)
COMU / DIPEA Oxyma Ester5–15 min60–80%Low
TCFH / NMI Acyl Imidazolium< 5 min> 85%Low (Requires strict anhydrous conditions)

Self-Validating Experimental Protocols

Protocol 1: COMU-Mediated Coupling (For Moderate Steric Hindrance)

Mechanism: Generates a highly reactive Oxyma active ester that facilitates rapid aminolysis while preventing racemization and side-reactions[2].

Step 1: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 6-phenylpyridazine-3-carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M concentration). Step 2: Cool the mixture to 0 °C using an ice bath. Step 3: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise.

Self-Validation Check: Upon addition of DIPEA, the reaction mixture should exhibit a distinct color change (typically turning yellow or light orange). This visual cue confirms the deprotonation of the acid and the successful formation of the Oxyma active ester. If the solution remains colorless, verify the quality of your base and coupling reagent. Step 4: Stir the mixture at 0 °C for 15 minutes to ensure complete activation. Step 5: Add the moderately hindered amine (1.1 equiv) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Step 6: Stir for 2–4 hours. Monitor reaction completion via LC-MS. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol 2: TCFH/NMI-Mediated Coupling (For Extreme Steric Hindrance)

Mechanism: Generates an ultra-reactive, low-steric-profile acyl imidazolium intermediate that forces amide bond formation with highly unreactive nucleophiles[3].

Step 1: In an oven-dried flask under an inert atmosphere, dissolve 6-phenylpyridazine-3-carboxylic acid (1.0 equiv) and the sterically hindered amine (1.1 equiv) in anhydrous Acetonitrile or Dichloromethane (0.1 M). Note: Unlike standard protocols, the amine is present during activation. Step 2: Add N-methylimidazole (NMI, 3.0 equiv) to the solution at room temperature. Step 3: Add TCFH (1.2 equiv) portion-wise.

Self-Validation Check: Monitor the reaction via LC-MS 5 minutes after adding TCFH. You should observe the complete disappearance of the starting carboxylic acid mass and the appearance of the highly polar acyl imidazolium intermediate (or direct product formation). If the acid remains unconsumed, ensure your NMI and solvents are strictly anhydrous, as moisture rapidly hydrolyzes the intermediate. Step 4: Stir the reaction at room temperature for 2–12 hours depending on the amine's steric bulk. Step 5: Dilute with DCM, wash with 1M HCl (to remove NMI), followed by saturated NaHCO₃, and dry over Na₂SO₄.

References

  • Title: Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Source: ACS Publications URL: [Link]

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: ResearchGate (Organic Letters) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 6-Phenylpyridazine-3-carboxylic acid

Welcome to the Technical Support Center for 6-Phenylpyridazine-3-carboxylic acid . As a Senior Application Scientist, I frequently consult with researchers who encounter anomalous behavior when utilizing this compound in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Phenylpyridazine-3-carboxylic acid . As a Senior Application Scientist, I frequently consult with researchers who encounter anomalous behavior when utilizing this compound in biochemical assays or synthetic workflows.

This molecule features a highly lipophilic 6-phenyl group paired with a polar, yet chemically labile, pyridazine-3-carboxylic acid core. This structural dichotomy leads to specific bottlenecks in solution—namely pH-dependent insolubility, thermal decarboxylation, photodecarboxylation, and nucleophilic esterification. This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your compound.

Part 1: Troubleshooting & FAQs

Q1: Why does 6-Phenylpyridazine-3-carboxylic acid precipitate immediately upon dilution into my aqueous assay buffer? Causality: The carboxylic acid moiety has a pKa of approximately 3.5. In acidic or neutral unbuffered water, the molecule exists predominantly in its unionized form. The bulky 6-phenyl ring dominates the physicochemical profile, rendering the neutral species highly hydrophobic and insoluble. Solution: Always pre-dissolve the compound in a polar aprotic solvent (e.g., DMSO) to create a concentrated stock. When diluting into aqueous media, ensure the final buffer is strictly maintained at pH > 6.5. Deprotonation yields the highly soluble carboxylate anion.

Q2: I observe a rapid loss of compound concentration when incubating my reactions above 60°C. Is it degrading? Causality: Yes. Pyridazine-3-carboxylic acids are notoriously susceptible to thermal decarboxylation . The nitrogen atom at the 2-position of the pyridazine ring acts as an electron sink. Upon heating, especially in acidic or polar protic environments, it stabilizes the developing negative charge during the extrusion of CO₂. This drives the degradation of your compound into 3-phenylpyridazine. Solution: Do not exceed 40°C during incubation. If heating is absolutely required for your workflow, maintain a basic pH (which disfavors the protonated N2 intermediate that accelerates decarboxylation) and minimize exposure time.

Q3: My LC-MS/QC analysis shows a +14 Da mass shift after storing the stock solution for a week. What is this impurity? Causality: You likely prepared your stock solution in methanol. The electrophilic carbonyl carbon of the carboxylic acid readily undergoes nucleophilic attack by primary alcohols (MeOH, EtOH) over time, forming the corresponding methyl ester (+14 Da) or ethyl ester (+28 Da). Solution: Never store pyridazine carboxylic acids in alcoholic solvents. Use anhydrous DMSO or DMF for all long-term stock solutions.

Q4: Is the compound sensitive to ambient light on the benchtop? Causality: Yes. Heteroaromatic carboxylic acids, including pyridazine derivatives, can undergo photoinduced decarboxylative radical formation when exposed to UV or intense visible light . This process generates a pyridazinyl radical that rapidly abstracts a hydrogen atom from the solvent, yielding the decarboxylated degradant. Solution: Store stock solutions in amber glass vials and minimize benchtop light exposure during pipetting.

Part 2: Stability and Solubility Matrix

The following table summarizes the quantitative stability profiles of 6-Phenylpyridazine-3-carboxylic acid across various solvent systems and environmental conditions.

Solvent SystemTemperatureLight ExposureEstimated Stability (Half-life)Primary Issue / Mechanism
DMSO (Anhydrous) -20°CDark> 12 monthsNone (Optimal Storage)
Aqueous Buffer (pH 7.4) 4°CDark> 1 monthNone (Optimal Assay Use)
Aqueous Buffer (pH < 4.0) 25°CAmbientN/A (Immediate)Insolubility / Precipitation
Methanol / Ethanol 25°CDark< 1 weekNucleophilic Esterification
Any Solvent > 60°CDark< 24 hoursThermal Decarboxylation
Aqueous Buffer (pH 7.4) 25°CDirect UV/Vis< 48 hoursPhotodecarboxylation

Part 3: Experimental Protocols

Protocol: Preparation and Validation of a Stable 10 mM Stock Solution

This protocol incorporates a self-validating Optical Density (OD) check to ensure no micro-precipitation occurs upon aqueous dilution, guaranteeing the compound is fully available for your biological or chemical assay.

Step 1: Equilibration Remove the lyophilized 6-Phenylpyridazine-3-carboxylic acid from the freezer and equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

Step 2: Primary Solubilization Add anhydrous, LC-MS grade DMSO to the vial to achieve a 10 mM concentration. Vortex vigorously for 30–60 seconds. The solution must be completely clear and colorless to pale yellow.

Step 3: Aliquoting & Storage Dispense the 10 mM stock into single-use, tightly sealed amber glass vials to prevent photodecarboxylation. Store immediately at -20°C.

Step 4: Aqueous Dilution (Working Solution) Thaw an aliquot at room temperature. Slowly pipette the DMSO stock into a vigorously stirring aqueous assay buffer (pH 7.4, e.g., 50 mM HEPES) to a final concentration of ≤ 100 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced assay artifacts.

Step 5: Self-Validation (QC Step) Measure the Optical Density at 600 nm (OD600) of your final aqueous solution against a pure buffer blank.

  • OD600 < 0.005: Solution is fully dissolved and ready for use.

  • OD600 ≥ 0.010: Micro-precipitation has occurred. Verify your buffer pH is > 6.5 and increase the stirring rate during the DMSO stock addition.

Part 4: Mechanistic & Workflow Visualizations

Workflow Start Prepare 6-Phenylpyridazine-3-carboxylic acid Stock Solution Solvent Select Solvent Start->Solvent Aqueous Aqueous Buffer (pH > 6.5) Solvent->Aqueous Assay use Organic Organic Solvent (DMSO/DMF) Solvent->Organic Long-term stock Alcohol Alcohols (MeOH/EtOH) Solvent->Alcohol Avoid (Esterification) Storage Storage Conditions Aqueous->Storage Organic->Storage Light Amber Vials (Protect from UV) Storage->Light Temp Store at -20°C (Avoid Heat) Storage->Temp

Decision tree workflow for the optimal preparation and storage of 6-Phenylpyridazine-3-carboxylic acid.

Pathway A 6-Phenylpyridazine- 3-carboxylic acid B Protonated N2 Intermediate A->B Heat / H+ C Transition State (Electron Sink at N2) B->C -CO2 D 3-Phenylpyridazine (Degradant) C->D +H+ CO2 CO2 Gas C->CO2

Mechanism of thermal decarboxylation driven by the N2 electron sink on the pyridazine ring.

References

  • Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. ACS Omega.[Link]

  • Visible Light-Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two-Molecule Photoredox System. ChemistryOpen.[Link]

  • 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. ChemRxiv.[Link]

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 6-Phenylpyridazine-3-carboxylic Acid Production

Welcome to the Technical Support Center for the scale-up and process optimization of 6-phenylpyridazine-3-carboxylic acid . This compound is a critical building block and active pharmaceutical ingredient (API) intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 6-phenylpyridazine-3-carboxylic acid . This compound is a critical building block and active pharmaceutical ingredient (API) intermediate.

To synthesize this molecule at scale, process chemists typically rely on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloropyridazine-3-carboxylic acid with phenylboronic acid [1]. This synthetic route is highly favored in medicinal chemistry for generating functionalized pyridazine derivatives [2]. However, transitioning this reaction from the bench to the pilot plant introduces complex challenges involving biphasic mass transfer, exotherm management, and heavy metal remediation [4].

Process Visualization: Biphasic Reaction & Isolation Workflow

Because the starting material and the product both contain a carboxylic acid moiety, the reaction is uniquely suited for a biphasic (aqueous/organic) scale-up. At high pH, the product remains entirely in the aqueous phase as a carboxylate salt, allowing for the facile removal of organic impurities (like homocoupled biphenyl and phosphine ligands) via phase separation.

G Start 6-Chloropyridazine-3-carboxylic acid + Phenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd cat, K2CO3, Toluene/H2O, 80°C) Start->Reaction PhaseSep Phase Separation (pH > 9) Product in Aqueous Phase Reaction->PhaseSep OrgDiscard Discard Organic Phase (Removes Biphenyl & Ligands) PhaseSep->OrgDiscard Org. Layer PdRemoval Pd Scavenging of Aq. Phase (NaHSO3 + Filtration) PhaseSep->PdRemoval Aq. Layer Crystallization Acidification (pH 2-3) & Crystallization PdRemoval->Crystallization Product 6-Phenylpyridazine-3-carboxylic acid (High Purity API Intermediate) Crystallization->Product Filtration

Biphasic Suzuki-Miyaura scale-up workflow for 6-phenylpyridazine-3-carboxylic acid production.

Scale-Up Metrics & Quantitative Optimization

Scaling up requires adjusting stoichiometric ratios and temperatures to balance yield, purity, and safety. The table below summarizes the critical parameter shifts from lab-scale (10g) to pilot-scale (1kg).

ParameterLab Scale (10g)Pilot Scale (1kg)Causality & Optimization Rationale
Phenylboronic Acid Eq. 1.20 eq1.05 eqReduced to minimize oxidative homocoupling (biphenyl formation), simplifying downstream phase separation.
Catalyst Loading 5.0 mol%0.5 mol%Lowered to reduce API contamination and cost; compensated by high-shear biphasic mixing.
Reaction Temperature 100°C (Reflux)80°CLowered to suppress the base-catalyzed protodeboronation of phenylboronic acid.
Palladium Scavenger None20% aq. NaHSO₃Essential for stripping chelated Pd from the nitrogen-rich pyridazine ring to meet API limits (<10 ppm) [3].
Overall Yield 85%92%Improved via controlled crystallization and elimination of silica gel chromatography.

Self-Validating Scale-Up Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Salt Formation & Degassing In a jacketed reactor, charge 10 volumes (relative to starting material) of Deionized Water and 2.5 eq of K₂CO₃. Slowly add 1.0 eq of 6-chloropyridazine-3-carboxylic acid at 20°C.

  • Validation Checkpoint: Monitor the reaction for CO₂ gas evolution. Proceed only when bubbling completely ceases, confirming 100% conversion to the soluble potassium salt.

Step 2: Reagent Addition Add 1.05 eq of phenylboronic acid and 5 volumes of Toluene. Sparge the biphasic mixture with N₂ gas via a subsurface dip-tube for 30 minutes to remove dissolved oxygen.

Step 3: Catalysis & Heating Charge 0.5 mol% of Pd(dppf)Cl₂ under a continuous N₂ sweep. Heat the reactor jacket to achieve an internal temperature of 80°C. Stir vigorously (≥ 250 RPM) to ensure thorough mixing of the biphasic system.

Step 4: Reaction Monitoring Maintain at 80°C for 4 hours.

  • Validation Checkpoint: Halt agitation, allow phases to separate briefly, and sample the lower aqueous phase for HPLC analysis. The reaction is complete only when the residual 6-chloropyridazine-3-carboxylic acid is <1.0% (AUC).

Step 5: Phase Separation Cool the reactor to 40°C. Stop agitation and allow the phases to settle for 30 minutes. Drain the lower aqueous layer (containing the product) into a clean holding tank. Discard the upper organic layer (containing toluene, biphenyl, and free phosphine ligands).

Step 6: Palladium Scavenging To the retained aqueous layer, add 1 volume of 20% w/w aqueous NaHSO₃. Heat to 60°C for 2 hours, then filter the solution through a Celite pad to remove precipitated Pd-bisulfite complexes.

Step 7: Controlled Crystallization Transfer the filtered aqueous solution to a clean reactor and adjust the temperature to 50°C. Slowly add 6M HCl dropwise until the pH reaches 2.5.

  • Validation Checkpoint: The solution must transition from a clear amber liquid to a thick, stirrable white slurry. If it forms a gummy oil, stop acid addition and seed with pure product.

Step 8: Isolation Cool the slurry linearly to 5°C over 4 hours (approx. 10°C/hour). Filter the solid, wash with cold water (2x 2 volumes), and dry under vacuum at 50°C to a constant weight.

Troubleshooting Guide & FAQs

Q1: Why is the residual palladium so high in our isolated 6-phenylpyridazine-3-carboxylic acid, and how do we reduce it? Causality: The pyridazine ring contains two adjacent nitrogen atoms with available lone pairs, making it a powerful bidentate chelating ligand for transition metals. During the reaction, Pd(II) species bind tightly to the product. Standard organic washing will not break this chelation. Solution: You must disrupt the chelation before acidification. While the product is still dissolved as a carboxylate salt in the basic aqueous phase, treat the solution with a strong coordinating reducing agent like aqueous NaHSO₃ [3]. The bisulfite out-competes the pyridazine for palladium binding, forming insoluble Pd-complexes that can be filtered out over Celite prior to crystallizing the product.

Q2: We are observing significant amounts of biphenyl (homocoupling) and unreacted 6-chloropyridazine-3-carboxylic acid. What is going wrong? Causality: Phenylboronic acid is highly susceptible to two side reactions: oxidative homocoupling (if oxygen is present) and protodeboronation (if the temperature or base concentration is too high) [4]. If the boronic acid degrades prematurely, the stoichiometric ratio drops below 1:1, leaving unreacted starting material. Solution: Ensure strict anaerobic conditions by sparging the biphasic mixture with N₂ for at least 30 minutes prior to adding the palladium catalyst. If your in-process HPLC shows that the starting material conversion has stalled at >1%, do not add more catalyst. Instead, spike the reaction with an additional 0.05 eq of phenylboronic acid to drive it to completion.

Q3: During the acidification step (Step 7), the product crashes out as a sticky, gummy oil rather than a filterable solid. How can we induce proper crystallization? Causality: Rapid addition of concentrated acid causes localized pH drops, leading to massive supersaturation. Because the molecule cannot nucleate fast enough, it undergoes liquid-liquid phase separation ("oiling out"), trapping water and impurities within a gummy matrix. Solution: Implement a "reverse-quench" or controlled acidification at an elevated temperature (50°C). Add the acid slowly to allow proper crystal lattice formation (Ostwald ripening). If oiling out still occurs, stop the acid addition at pH 5, add a small amount of pure 6-phenylpyridazine-3-carboxylic acid seed crystals, and hold for 30 minutes before continuing the acid addition to pH 2.5.

Q4: How do we manage the sudden exotherm and gas evolution observed during the initial reagent mixing? Causality: The starting material is a free carboxylic acid. When it contacts the aqueous K₂CO₃ base, an immediate acid-base neutralization occurs, rapidly releasing CO₂ gas. If this is done concurrently with heating or catalyst addition, the combined gas expansion and mild reaction exotherm can over-pressurize the reactor. Solution: Decouple the neutralization from the catalytic coupling. Pre-form the potassium salt of the starting material by adding it slowly to the aqueous base at room temperature (as outlined in Step 1). Wait for all CO₂ evolution to cease before adding the phenylboronic acid, sealing the reactor, and applying heat.

References

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PMC. Available at:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at:[Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. Available at: [Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 6-Phenylpyridazine-3-carboxylic acid

Welcome to the Technical Support Center for 6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals ov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Phenylpyridazine-3-carboxylic acid (CAS: 103985-11-1). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique isolation and purification challenges associated with this compound.

The structural anatomy of 6-phenylpyridazine-3-carboxylic acid features a lipophilic phenyl ring (LogP ~1.84)[1] coupled with an amphoteric core consisting of weakly basic pyridazine nitrogens (conjugate acid pKa ~2.1)[2] and an acidic carboxylate group (pKa ~3.65)[3]. This dual nature dictates its solubility behavior and forms the mechanistic foundation for all our troubleshooting and purification protocols.

Part 1: Troubleshooting FAQs

Q: My crude product is heavily contaminated with unreacted phenylboronic acid from the Suzuki coupling. How do I remove it without resorting to column chromatography? A: This is a classic pKa differential problem. Phenylboronic acid has a pKa of ~8.8, whereas the carboxylic acid group on your target molecule has a pKa of approximately 3.65[3]. By adjusting the pH of your aqueous crude mixture to 7.5–8.0, 6-phenylpyridazine-3-carboxylic acid is quantitatively deprotonated into a highly water-soluble carboxylate salt. At this pH, phenylboronic acid remains predominantly in its neutral, lipophilic form. You can seamlessly partition the boronic acid into an organic wash (e.g., ethyl acetate), leaving your highly pure target compound in the aqueous phase.

Q: I have residual Palladium (Pd) catalyst in my crude product, giving it a dark brown tint. How can I achieve pharmaceutical-grade Pd levels (<10 ppm)? A: The adjacent nitrogen atoms in the pyridazine ring do not just provide basicity; they act as weak bidentate ligands that can chelate residual palladium from cross-coupling reactions[4]. Simple solvent washing cannot break this coordination sphere. To resolve this, dissolve the crude product in a polar aprotic solvent (e.g., THF or DMF) and treat it with a functionalized silica scavenger (such as SiliaMetS® Thiol or DMT) at 40 °C for 4 hours. The high thermodynamic affinity of the thiol/DMT groups for Pd will outcompete the pyridazine nitrogens, stripping the metal from the core.

Q: During the acidic workup, my product precipitates as a gummy, amorphous oil rather than a solid powder. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the pH is dropped too rapidly at room temperature, causing the highly lipophilic compound[1] to reach supersaturation before crystal nucleation can occur. Causality & Solution: Heat your basic aqueous solution to 50 °C before acidification. The elevated temperature increases the solubility threshold. Add 1M HCl dropwise with vigorous stirring until you reach the isoelectric point (pH 3.5–4.0). By cooling the mixture slowly from 50 °C to room temperature, you provide the thermodynamic environment necessary for the compound to assemble into a crystalline lattice rather than crashing out as an amorphous gum.

Part 2: Visualized Workflows

Synthesis SM1 6-Chloropyridazine- 3-carboxylic acid Reaction Suzuki Coupling (Pd catalyst, Base) SM1->Reaction SM2 Phenylboronic acid SM2->Reaction Crude Crude 6-Phenylpyridazine- 3-carboxylic acid Reaction->Crude Yields Imp1 Residual Pd Reaction->Imp1 Impurity Imp2 Unreacted Boronic Acid Reaction->Imp2 Impurity

Fig 1: Suzuki coupling pathway and impurity generation for 6-Phenylpyridazine-3-carboxylic acid.

Purification Start Crude Product (Solid/Oil) Dissolve Dissolve in aq. NaOH (pH 8-9) Start->Dissolve Wash Wash with EtOAc (Removes neutrals) Dissolve->Wash Aqueous Aqueous Layer (Target Sodium Salt) Wash->Aqueous Keep Organic Organic Layer (Boronic Acid) Wash->Organic Discard Acidify Acidify with HCl to pH 3.5-4.0 Aqueous->Acidify Precipitate Pure Target Compound (Precipitate) Acidify->Precipitate Filter & Dry

Fig 2: Acid-base isoelectric precipitation workflow for removing neutral and organic impurities.

Part 3: Standardized Experimental Protocols

Protocol A: Self-Validating Isoelectric Precipitation

This protocol utilizes the amphoteric nature of the compound to strip away non-ionizable impurities. The built-in pH checks ensure the system validates its own progression.

  • Dissolution: Suspend the crude 6-phenylpyridazine-3-carboxylic acid in deionized water (10 mL per gram of crude).

  • Base Addition: Slowly add 1M NaOH dropwise while monitoring with a pH meter. Stop when the pH stabilizes at 8.0–8.5. Validation: The suspension should transition to a clear, homogenous solution as the sodium salt forms. Do not exceed pH 10 to prevent hydrolytic degradation.

  • Organic Wash: Transfer the solution to a separatory funnel. Extract with Ethyl Acetate (3 x 5 mL/g). Discard the upper organic layers (containing neutral impurities).

  • Thermal Conditioning: Transfer the retained aqueous layer to a round-bottom flask and heat to 50 °C.

  • Isoelectric Acidification: Under vigorous stirring, add 1M HCl dropwise until the pH reaches 3.5–4.0. Validation: A thick white/off-white precipitate will form, confirming the target has reached its neutral, least-soluble zwitterionic state.

  • Controlled Cooling: Remove from heat and allow the suspension to cool ambiently to room temperature over 2 hours, then chill in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration, wash the filter cake with cold deionized water (2 x 2 mL/g), and dry under vacuum at 45 °C overnight.

Protocol B: Recrystallization from Ethanol/Water

Use this protocol if the product from Protocol A still exhibits colorimetric impurities (oxidation byproducts).

  • Place the semi-pure solid in a flask and add absolute Ethanol (approx. 5 mL/g).

  • Heat to reflux. If the solid does not dissolve completely, add deionized water dropwise until full dissolution is achieved. (Causality: The lipophilic phenyl ring limits pure water solubility, while the polar pyridazine core limits pure ethanol solubility; a co-solvent system bridges this gap).

  • Add activated carbon (10% w/w) to the boiling solution to adsorb colored aromatic impurities. Reflux for 15 minutes.

  • Filter the hot mixture rapidly through a Celite pad to remove the carbon.

  • Allow the filtrate to cool to room temperature naturally without agitation, yielding highly pure crystalline needles.

Part 4: Quantitative Data Summaries

Table 1: Physicochemical & Thermodynamic Properties
PropertyValueScientific Implication
CAS Number 103985-11-1[1]Unique identifier for sourcing and safety data.
Molecular Weight 200.19 g/mol [1]Required for stoichiometric calculations.
LogP ~1.84[1]Indicates moderate lipophilicity; prone to oiling out in cold water.
pKa (Carboxylic Acid) ~3.65 (Predicted)[3]Deprotonates at pH > 5.5, ensuring aqueous solubility.
pKa (Pyridazine Core) ~2.1 (Conjugate Acid)[2]Protonates at pH < 1.5, forming highly soluble cationic salts.
Table 2: Impurity Solubility Matrix (For Extraction Planning)
Solvent SystemTarget Compound (pH 3.5)Target Compound (pH 8.0)Phenylboronic Acid
Water Insoluble (Precipitates)Highly Soluble (Anion)Slightly Soluble
Ethyl Acetate Poorly SolubleInsolubleHighly Soluble
Ethanol (Hot) SolubleSolubleSoluble
Hexane InsolubleInsolubleInsoluble

References

  • Title: 6-phenylpyridazine-3-carboxylic acid | CAS#:103985-11-1 Source: Chemsrc URL
  • Title: Pyridazine Source: Grokipedia URL
  • Title: Cas 2164-61-6, 3-Pyridazinecarboxylic acid Source: Lookchem URL
  • Title: Product Class 8: Pyridazines Source: Thieme Connect URL

Sources

Reference Data & Comparative Studies

Validation

Methodological Comparison Guide: 1H NMR Structural Elucidation of 6-Phenylpyridazine-3-carboxylic acid

As a Senior Application Scientist, the structural verification of heterocyclic scaffolds is a critical checkpoint in drug development. 6-Phenylpyridazine-3-carboxylic acid is a highly privileged pharmacophore used in the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural verification of heterocyclic scaffolds is a critical checkpoint in drug development. 6-Phenylpyridazine-3-carboxylic acid is a highly privileged pharmacophore used in the synthesis of neuroinflammatory inhibitors and antimicrobial agents. However, its rigid planar structure, combined with the electron-withdrawing carboxylic acid and the anisotropic phenyl ring, creates a complex electronic environment that demands precise analytical methodologies.

This guide objectively compares the performance of different Nuclear Magnetic Resonance (NMR) solvent systems and acquisition strategies (1D vs. 2D) to establish a self-validating protocol for the structural elucidation of this compound.

Causality in Spectral Anatomy

To accurately interpret the 1 H NMR spectrum of 6-phenylpyridazine-3-carboxylic acid, one must understand the physical causality behind the chemical shifts. The molecule consists of three distinct proton environments:

  • The Carboxylic Acid (-COOH): Located at C-3, this proton is heavily deshielded by the electronegative oxygen atoms. Its chemical shift is highly dependent on hydrogen bonding and solvent exchange rates.

  • The Pyridazine Ring (H-4, H-5): The adjacent nitrogen atoms (N-1, N-2) exert a strong inductive pull. H-4 is further deshielded by the -COOH group, while H-5 is deshielded by the magnetic anisotropy of the C-6 phenyl ring. Because they are ortho to each other on the heteroaromatic ring, H-4 and H-5 couple to form a characteristic AB spin system with a coupling constant ( J4,5​ ) of approximately 8.5 to 9.0 Hz, which is a definitive marker for 3,6-disubstituted pyridazines .

  • The Phenyl Ring (H-2' to H-6'): The rotation of the phenyl ring creates a multiplet cluster. The ortho protons (H-2', H-6') are pushed downfield relative to the meta and para protons due to the deshielding cone of the adjacent pyridazine π -system .

Methodological Comparison: Solvent Systems & Acquisition Strategies

The choice of solvent and acquisition dimensionality directly impacts the confidence level of the structural assignment. Below is an objective comparison of the standard alternatives.

Table 1: Solvent System Performance Comparison

Performance metrics for analyzing 15 mg of 6-phenylpyridazine-3-carboxylic acid at 298K.

ParameterDMSO- d6​ (Recommended)CDCl 3​ (Alternative)Causality / Impact on Data
Solubility Excellent (>50 mg/mL)Poor (<5 mg/mL)The polar -COOH group forms strong hydrogen bonds with DMSO, preventing aggregation and ensuring a high Signal-to-Noise Ratio (SNR).
-COOH Signal Visible (~13.5 ppm, br s)Often invisible / baselineDMSO acts as a hydrogen-bond acceptor, slowing the proton exchange rate enough to observe the signal. CDCl 3​ promotes rapid exchange or dimerization, broadening the peak into the baseline.
Resolution High (Sharp multiplets)Low (Broadened peaks)Poor solubility in CDCl 3​ requires a higher number of scans, increasing the risk of field drift and line broadening over time.
Table 2: 1D vs. 2D NMR Analytical Strategies
TechniqueTime CostResolution of OverlapStructural ConfidenceBest Use Case
1D 1 H NMR ~2 minsModerateHigh (if pure)Routine purity checks. H-4 and H-2'/H-6' may show partial overlap around 8.15 - 8.25 ppm depending on concentration.
2D COSY ~15 minsExcellentVery HighResolving the H-4/H-5 AB system from the phenyl ortho protons by mapping scalar ( 3J ) couplings.
2D HMBC ~45 minsUltimateAbsoluteProving regiochemistry. Correlates the -COOH carbon to H-4, confirming the substitution pattern on the pyridazine ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following 1D 1 H NMR protocol is designed as a self-validating system . Every step includes a physical rationale and a built-in quality control checkpoint.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15 mg of 6-phenylpyridazine-3-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: This specific concentration strikes the optimal balance. It is concentrated enough to capture the broad -COOH peak in a single scan, but dilute enough to prevent viscosity-induced line broadening (which decreases T2​ relaxation times).

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe and shim the Z-axis gradients.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. It must be < 1.0 Hz. If it is wider, the magnetic field is inhomogeneous, and any overlapping multiplets in the aromatic region cannot be trusted. Reshim before proceeding.

Step 3: Acquisition Parameters

  • Action: Set the pulse angle to 30°, the number of scans (NS) to 16, and the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 30° pulse ensures that the magnetization vector recovers quickly. The 2.0-second D1 is explicitly chosen to exceed the longitudinal relaxation time ( T1​ ) of the rigid aromatic protons, ensuring that the subsequent integration is strictly quantitative.

Step 4: Processing & Integration Validation

  • Action: Apply a 0.3 Hz exponential window function (LB = 0.3), Fourier transform, and phase correct manually. Set the TMS peak to exactly 0.00 ppm.

  • Validation Checkpoint (The Integration Lock): Integrate the H-5 doublet and set its value to exactly 1.00 . Next, integrate the meta/para phenyl multiplet (7.50 - 7.65 ppm). This integral must read exactly 3.00 (± 0.05). A deviation greater than 5% mathematically proves either the presence of an underlying impurity or incomplete T1​ relaxation, invalidating the assay.

Quantitative Data Presentation

When the self-validating protocol is executed correctly in DMSO- d6​ , the resulting quantitative data should perfectly mirror the theoretical electronic environment of the molecule .

Table 3: Expected 1 H NMR Profile (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Multiplicity J -Coupling (Hz)IntegrationDiagnostic Causality
-COOH 13.50 - 13.80Broad Singlet (br s)N/A1HRapid exchange limits scalar coupling; extreme downfield shift due to oxygen electronegativity.
H-5 (Pyridazine)8.35 - 8.45Doublet (d)8.5 - 8.81HDeshielded by the phenyl ring's π -cloud; strong ortho-coupling to H-4.
H-4 (Pyridazine)8.15 - 8.25Doublet (d)8.5 - 8.81HDeshielded by the adjacent -COOH group; forms the AB system with H-5.
H-2', H-6' (Phenyl)8.10 - 8.20Multiplet (m)N/A2HOrtho position relative to the electron-withdrawing pyridazine core causes a downfield shift.
H-3', H-4', H-5' (Phenyl)7.50 - 7.65Multiplet (m)N/A3HStandard aromatic ring current effects; furthest from the heterocyclic dipole.

Workflow Visualization

The following logic diagram maps the decision-making process for structural validation, highlighting when to escalate from 1D to 2D methodologies based on signal resolution.

NMR_Workflow Start 6-Phenylpyridazine-3-carboxylic acid (Analyte) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Prep Sample Prep & Shimming (FWHM < 1.0 Hz) Solvent->Prep Acq 1D 1H NMR Acquisition (D1 = 2.0s, 16 Scans) Prep->Acq Eval Signal Resolution Check (H-4 / H-2' Overlap?) Acq->Eval TwoD 2D COSY / HMBC (Regiochemistry Map) Eval->TwoD Overlap Valid Structural Validation (Integration = 8H total) Eval->Valid Resolved TwoD->Valid

Logical workflow for the NMR structural validation of 6-phenylpyridazine-3-carboxylic acid.

References

  • H-H and 13C-H coupling constants in pyridazine. ResearchGate. Available at: [Link]

  • Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 3-Chloro-6-phenylpyridazine Spectral Information. PubChem - NIH. Available at:[Link]

Comparative

Comparative Bioactivity Guide: 6-Phenylpyridazine-3-carboxylic Acid vs. Pyridine Analogs

Executive Summary In rational drug design, the strategic bioisosteric replacement of a pyridine or phenyl ring with a pyridazine core is a proven method for optimizing a compound's pharmacokinetic and pharmacodynamic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the strategic bioisosteric replacement of a pyridine or phenyl ring with a pyridazine core is a proven method for optimizing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison between 6-Phenylpyridazine-3-carboxylic acid and its structural pyridine analogs (such as 6-phenylpyridine-3-carboxylic acid). By analyzing their physicochemical divergence, target engagement mechanisms, and metabolic stability, this document equips drug development professionals with the actionable data needed for lead optimization.

Structural & Physicochemical Divergence

The transition from a pyridine to a pyridazine scaffold involves the introduction of a second adjacent nitrogen atom. This is not merely a structural tweak; it fundamentally alters the electronic distribution of the heterocycle.

As detailed in1, the aromaticity index (IA) of pyridazine is reduced to 79, compared to an IA of 86 for pyridine[1]. This reduced aromaticity and the strong electron-withdrawing nature of the adjacent nitrogens lead to two critical physicochemical shifts:

  • Enhanced H-Bonding: The acidity of the adjacent C-H bonds increases, enhancing their capacity to act as non-classical hydrogen bond donors. Simultaneously, the adjacent nitrogen lone pairs serve as a powerful bidentate hydrogen-bond acceptor motif[1].

  • Reduced Lipophilicity: The extra nitrogen increases the topological polar surface area (TPSA) and lowers the LogP, which generally improves aqueous solubility and reduces off-target lipophilic binding.

Comparative Performance Metrics

The following table summarizes the structural and predicted physicochemical properties of the pyridazine core versus its standard pyridine analogs.

Property6-Phenylpyridazine-3-carboxylic acid6-Phenylpyridine-3-carboxylic acid5-Phenylpyridine-2-carboxylic acid
CAS Number 103985-11-129051-44-375754-04-0
Molecular Weight 200.20 g/mol 199.21 g/mol 199.21 g/mol
Formula C₁₁H₈N₂O₂C₁₂H₉NO₂C₁₂H₉NO₂
TPSA ~63.1 Ų50.2 Ų50.2 Ų
H-Bond Acceptors 433
H-Bond Donors 111
Aromaticity Index Lower (IA ~79)Higher (IA ~86)Higher (IA ~86)

(Note: Data for pyridine analogs sourced from 2[2].)

Mechanistic Bioactivity & Target Engagement

Pyridazine derivatives have emerged as highly potent scaffolds in modern drug discovery, particularly in immunology and oncology. For instance, 3-substituted pyridazine derivatives have been identified as 3[3].

The Causality of Binding: The unique spatial dimensions of the pyridazine ring allow these molecules to form critical water-mediated hydrogen-bonding networks within target protein dimers[3]. When comparing 6-phenylpyridazine-3-carboxylic acid to its pyridine counterpart, the pyridazine analog is often capable of engaging in dual hydrogen-bonding interactions with active-site residues, locking the target protein (e.g., STING) into an active conformation that pyridine analogs fail to stabilize.

STING_Pathway Ligand Pyridazine Analog (Agonist) STING STING Dimer (Target) Ligand->STING Binds & Activates TBK1 TBK1 Kinase (Effector) STING->TBK1 Recruits IRF3 IRF3 (Transcription) TBK1->IRF3 Phosphorylates IFN Type I IFN (Bioactivity) IRF3->IFN Gene Expression

Mechanism of STING pathway activation by pyridazine-based agonists.

Experimental Validation Protocols

To objectively compare the performance of 6-Phenylpyridazine-3-carboxylic acid against pyridine analogs, we mandate the following standardized, self-validating experimental workflows.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: Endpoint affinity assays (like IC50) cannot distinguish between a compound that binds quickly/loosely and one that binds slowly/tightly. SPR provides real-time kinetic data ( kon​ , koff​ ), which is crucial for identifying the enhanced residence time conferred by the bidentate binding of pyridazines.

Self-Validating System: This protocol utilizes a reference channel (blank surface) and an 8-point solvent correction curve. This ensures that bulk refractive index changes from DMSO do not artificially inflate the binding signal, guaranteeing that the observed KD​ is purely driven by ligand-target interaction.

Step-by-Step Methodology:

  • Chip Preparation: Immobilize the target protein (e.g., STING dimer) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~2000 RU. Block excess reactive groups with 1M Ethanolamine.

  • Solvent Correction: Run an 8-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in assay buffer) to map bulk refractive index variations.

  • Analyte Injection: Prepare 3-fold serial dilutions of 6-Phenylpyridazine-3-carboxylic acid and the pyridine analogs (range: 0.1 nM to 10 µM). Inject over both the active and reference channels at a flow rate of 30 µL/min.

  • Multi-Cycle Kinetics: Allow a 120-second association phase followed by a 300-second dissociation phase. Crucial: Use multi-cycle rather than single-cycle kinetics to ensure complete dissociation of the highly affine pyridazine analogs, preventing baseline drift.

  • Data Synthesis: Subtract reference channel and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​ ( koff​/kon​ ).

SPR_Workflow Step1 1. Surface Functionalization Immobilize target protein via amine coupling Step2 2. Analyte Injection Flow Pyridazine vs Pyridine analogs Step1->Step2 Step3 3. Kinetic Measurement Record kon and koff using multi-cycle kinetics Step2->Step3 Step4 4. Data Synthesis Calculate KD and assess binding affinity Step3->Step4

Surface Plasmon Resonance (SPR) workflow for quantifying ligand-target binding kinetics.

Protocol B: In Vitro Microsomal Metabolic Stability

Rationale: The addition of a nitrogen atom generally decreases lipophilicity and alters the electron density of the aromatic ring, often shielding it from rapid cytochrome P450-mediated oxidation. This assay quantifies the intrinsic clearance ( CLint​ ) difference between the analogs.

Self-Validating System: The assay runs concurrently with Verapamil (a high-clearance positive control) and Warfarin (a low-clearance negative control). If Verapamil is not rapidly degraded, or if Warfarin is degraded too quickly, the entire plate is invalidated, ensuring the microsomes are metabolically active but not over-reactive.

Step-by-Step Methodology:

  • Incubation Setup: Pre-incubate 1 µM of the test compound (pyridazine or pyridine analog) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage against time to determine the elimination rate constant ( k ), and calculate CLint​ = ( k × Volume) / (Microsomal Protein).

Conclusion

When deciding between a pyridine and a pyridazine scaffold, the 6-Phenylpyridazine-3-carboxylic acid core offers distinct advantages in scenarios requiring robust hydrogen-bond acceptor properties and lower lipophilicity. While pyridine analogs may offer synthetic simplicity, the unique electronic profile and reduced aromaticity of the pyridazine ring frequently translate to superior target engagement (e.g., prolonged residence time) and improved metabolic stability in late-stage drug development.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Structural Analysis of 6-Phenylpyridazine-3-carboxylic Acid: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Executive Summary In fragment-based drug discovery (FBDD), the precise spatial resolution of protein-ligand interactions is the cornerstone of rational drug design. 6-Phenylpyridazine-3-carboxylic acid (6-PPCA) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the precise spatial resolution of protein-ligand interactions is the cornerstone of rational drug design. 6-Phenylpyridazine-3-carboxylic acid (6-PPCA) is a highly privileged, low-molecular-weight scaffold (200.05 Da)[1] utilized across diverse therapeutic targets, from transition metal complexes to kinase inhibitors. This guide objectively compares X-ray crystallography against alternative structural modalities (NMR, Cryo-EM, MicroED) for the analysis of 6-PPCA, providing drug development professionals with field-proven protocols, causal reasoning for experimental design, and orthogonal validation strategies.

Mechanistic Grounding: The 6-PPCA Pharmacophore

The utility of 6-PPCA stems from its dense array of interaction vectors.2 demonstrates that the ligand frequently binds bidentately through the nitrogen donor of the pyridazine ring and one carboxylate oxygen[2].

When applied to biological targets, these vectors are highly specific:

  • D-Dopachrome Tautomerase (D-DT): The nitrogen atom in the pyridazine ring and the carboxylic acid group form critical hydrogen bonds with catalytic residues like Pro-1[3].

  • Kinase Hinge Regions: In targets such as the TYK2 pseudokinase, 4 via hydrogen bonds from the core nitrogens, while adjacent substituents interact with catalytic lysines[4].

Comparative Modalities for Structural Analysis

While X-ray crystallography remains the gold standard for atomic-level resolution, it is not the only tool available. Table 1 objectively compares the performance of X-ray crystallography against alternative structural modalities for 6-PPCA analysis.

Table 1: Performance Comparison of Structural Modalities for 6-PPCA Complexes

ModalityResolution LimitSample StateThroughputPrimary 6-PPCA Application
X-Ray Crystallography 1.0 - 2.5 ÅCrystalline SolidMedium/HighGold standard for mapping exact H-bond networks of the pyridazine core and carboxylate salt bridges.
NMR Spectroscopy Atomic (Inferred)SolutionHighRapid hit validation and mapping of dynamic binding interfaces via chemical shift perturbations (CSPs).
Cryo-EM 2.0 - 4.0 ÅVitrified IceLow/MediumAnalysis of 6-PPCA binding in large, multi-subunit macromolecular complexes (>100 kDa) resistant to crystallization.
MicroED 0.8 - 1.5 ÅMicrocrystalsLowEmerging alternative for sub-micron 6-PPCA co-crystals that fail to grow large enough for Synchrotron X-ray analysis.

Visualizing the Structural Biology Workflow

Workflow A 6-PPCA Synthesis & QC (LC-MS/NMR) C Complex Formation (Co-crystallization) A->C B Target Protein Expression & Purification B->C D Crystal Optimization (Vapor Diffusion) C->D High ligand conc. E X-Ray Diffraction (Synchrotron) D->E Cryo-cooling F Phase Solution (Molecular Replacement) E->F Diffraction Data G Model Refinement & Validation F->G Electron Density

Fig 1: Structural biology workflow for 6-PPCA fragment co-crystallization.

Self-Validating Protocol: Co-Crystallization of 6-PPCA

To achieve the resolution necessary to visualize the 6-PPCA binding network, researchers must implement a self-validating crystallization protocol. The following methodology details the steps and the causality behind each experimental choice.

Step 1: Target Protein Preparation & Quality Control

  • Action: Concentrate the target protein to 10-15 mg/mL in a physiological buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP).

  • Causality: High purity (>95%) and monodispersity (verified by Dynamic Light Scattering) are critical. Heterogeneous protein populations disrupt the highly ordered periodic lattice required for high-resolution X-ray diffraction.

Step 2: Ligand Complexation (Co-crystallization)

  • Action: Dissolve 6-PPCA in 100% DMSO. Add to the protein solution to a final concentration of 2-5 mM, ensuring final DMSO concentration remains <5% v/v. Incubate on ice for 2 hours.

  • Causality: Because 6-PPCA is a low-molecular-weight fragment, its baseline affinity is typically in the micromolar to millimolar range. Co-crystallization at high ligand concentrations drives the binding equilibrium toward the fully occupied complex state, ensuring strong Fo​−Fc​ electron density for the ligand.

Step 3: Vapor Diffusion Setup

  • Action: Utilize sitting-drop vapor diffusion. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate). Seal and incubate at 20°C.

  • Causality: Sitting-drop vapor diffusion slowly increases the concentration of both protein and precipitant through vapor equilibration. This gently pushes the system into the nucleation zone of the phase diagram without causing immediate amorphous precipitation.

Step 4: Cryoprotection and Flash-Freezing

  • Action: Transfer mature crystals to a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol) for 10-30 seconds, then flash-freeze in liquid nitrogen.

  • Causality: Flash-freezing at 100 K prevents the formation of crystalline ice, which would physically destroy the protein crystal lattice and produce parasitic diffraction rings that obscure the target data. It also severely limits radiation damage from the high-intensity synchrotron beam.

Visualizing the 6-PPCA Interaction Network

Interaction PPCA 6-Phenylpyridazine- 3-carboxylic acid N1 Pyridazine N1/N2 PPCA->N1 COOH Carboxylate Group PPCA->COOH Ph Phenyl Ring PPCA->Ph Hinge Protein Hinge Region (e.g., Val/Leu) N1->Hinge Hydrogen Bond Lys Catalytic Residue (e.g., Lys / Pro-1) COOH->Lys Salt Bridge / H-Bond Hydro Hydrophobic Pocket Ph->Hydro Pi-Pi / Hydrophobic

Fig 2: Molecular interaction network of 6-PPCA within a target protein active site.

Orthogonal Validation: Beyond the Crystal Structure

A crystal structure provides a static snapshot of binding. To fully validate these interactions,5[5]. Table 2 outlines how to objectively validate the X-ray findings.

Table 2: Orthogonal Validation Metrics for 6-PPCA Binding

TechniqueOutput MetricCausality / PurposeConfidence Level
X-Ray Crystallography Electron Density ( Fo​−Fc​ )Directly visualizes the spatial orientation of the 6-phenyl ring and carboxylate.Absolute (Structural)
Isothermal Titration Calorimetry (ITC) Kd​ , ΔH , −TΔS Quantifies the thermodynamic drivers (enthalpy vs. entropy) of the pyridazine H-bonds.High (Thermodynamic)
Surface Plasmon Resonance (SPR) Kon​ , Koff​ , Kd​ Measures real-time binding kinetics to ensure the fragment has a suitable residence time.High (Kinetic)

References

  • PubChemLite - 6-phenylpyridazine-3-carboxylic acid (C11H8N2O2) . Université du Luxembourg.1

  • Comparison of structural, spectroscopic, theoretical and thermal properties of metal complexes... of pyridazine-3-carboxylic acid . ResearchGate. 2

  • Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors . National Institutes of Health (NIH). 5

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors . Journal of Medicinal Chemistry - ACS Publications. 3

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling . National Institutes of Health (NIH).4

Sources

Comparative

Analytical Comparison Guide: Reference Standards for 6-Phenylpyridazine-3-carboxylic Acid (6-PPA) Impurity Profiling

The Analytical Challenge of 6-PPA 6-Phenylpyridazine-3-carboxylic acid (6-PPA, CAS: 103985-11-1) is a critical heterocyclic building block with a monoisotopic mass of 200.058 Da[1]. It is frequently utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of 6-PPA

6-Phenylpyridazine-3-carboxylic acid (6-PPA, CAS: 103985-11-1) is a critical heterocyclic building block with a monoisotopic mass of 200.058 Da[1]. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including compounds targeting amyloid plaque diseases[2]. During manufacturing, unreacted 6-PPA can persist as a process-related impurity.

Under ICH Q3A guidelines, any organic impurity exceeding the identification threshold must be strictly controlled and quantified using highly characterized reference standards[3]. The polar nature of the pyridazine ring combined with the carboxylic acid moiety (predicted XLogP ~1.4) makes 6-PPA highly susceptible to matrix effects during LC-MS/MS analysis[1], necessitating a strategic approach to reference standard selection to ensure reproducible impurity profiling[4].

Comparative Evaluation of Reference Standard Grades

Choosing the correct standard grade is a balance between regulatory compliance, analytical accuracy, and operational cost. Utilizing substandard or uncharacterized materials can trigger false-positive Out of Specification (OOS) results, leading to costly and time-intensive investigations[5].

  • Primary Certified Reference Materials (CRMs)

    • Characteristics: Highly purified (>99.5%), fully characterized via quantitative NMR (qNMR), High-Resolution Mass Spectrometry (HRMS), and elemental analysis.

    • Performance: Provides absolute traceability to SI units. Per USP <11> guidelines, these are assumed to be 100.0% pure for official monograph tests unless otherwise labeled[6].

    • Best For: Initial method validation, establishing relative response factors (RRF), and qualifying secondary standards.

  • Secondary / Working Standards

    • Characteristics: In-house or commercially sourced materials that are rigorously qualified against a primary CRM[7].

    • Performance: Highly cost-effective for routine use, though they introduce a slightly higher degree of measurement uncertainty. They must be requalified annually[7].

    • Best For: Routine batch release testing and daily System Suitability Testing (SST).

  • Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g., 6-PPA-d5)

    • Characteristics: Synthetically enriched with heavy isotopes (Deuterium or Carbon-13).

    • Performance: Co-elutes precisely with native 6-PPA, experiencing identical chromatographic and ionization conditions.

    • Best For: Correcting matrix-induced ion suppression and variable extraction recoveries in complex API matrices.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, the following protocol integrates a self-validating system using a CRM for calibration and a SIL-IS for dynamic error correction.

Step 1: Preparation of Standard Solutions

  • Action: Dissolve the 6-PPA CRM in a 50:50 Methanol:Water (v/v) diluent to yield a 1.0 mg/mL stock solution.

  • Causality: 6-PPA possesses both a hydrophobic phenyl ring and a polar pyridazine-carboxylic acid core. A purely aqueous solvent fails to fully solvate the phenyl ring, while a 100% organic solvent causes rapid precipitation when spiked into aqueous sample buffers. The 50:50 mixture ensures complete thermodynamic solubility and long-term stability.

Step 2: Matrix Spiking and Sample Extraction

  • Action: Spike the API sample matrix with 50 ng/mL of 6-PPA-d5 (SIL-IS) prior to protein precipitation or liquid-liquid extraction.

  • Causality: In LC-MS/MS, co-eluting API matrix components compete for charge in the electrospray ionization (ESI) source, causing unpredictable signal suppression. Because the SIL-IS is chemically identical to the analyte, it undergoes the exact same suppression. The ratio of native 6-PPA to 6-PPA-d5 remains constant, providing a self-correcting quantification mechanism that validates the extraction efficiency of every single sample.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The acidic modifier (formic acid) lowers the pH below the pKa of the carboxylic acid, keeping 6-PPA in its neutral, protonated state. This minimizes secondary interactions and increases its hydrophobicity, ensuring adequate retention on the non-polar C18 stationary phase. Furthermore, the excess protons are mandatory for efficient positive ion mode (ESI+) detection of the basic pyridazine nitrogen.

Step 4: Mass Spectrometry (MRM Detection)

  • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transition for 6-PPA at m/z 201.1 → 155.1[1].

  • Causality: The precursor ion [M+H]+ at m/z 201.1 undergoes collision-induced dissociation (CID). The most thermodynamically favorable fragmentation is the neutral loss of the carboxylic acid group (CO2 + H2), yielding a highly stable fragment at m/z 155.1. This specific transition filters out background chemical noise, ensuring high assay specificity even at trace impurity levels.

Quantitative Performance Comparison

The table below summarizes the analytical performance of the LC-MS/MS method when utilizing different reference standard strategies for 6-PPA quantification.

Standard StrategyLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Matrix Effect SusceptibilityCost-Efficiency (Routine Use)
Primary CRM (External Calibration) > 0.99992 - 108%< 3.0%High (Uncorrected)Low
Secondary Working Standard > 0.99588 - 112%< 5.0%High (Uncorrected)High
Primary CRM + SIL-IS (Internal Calibration) > 0.99998 - 102%< 1.0%Negligible (Self-Correcting)Moderate

Workflow Visualization

G N1 API Sample Preparation (Dissolution & Extraction) N2 Spike with 6-PPA Reference Standard (SIL-IS) N1->N2 Matrix Prep N3 LC-MS/MS Analysis (ESI+ MRM Mode) N2->N3 Injection N4 Data Processing & Quantification N3->N4 Chromatogram N5 ICH Q3A Compliance Reporting N4->N5 Validation Data N6 System Suitability Test (SST) Using CRM N6->N3 Validates System

Analytical workflow for 6-PPA impurity profiling using validated reference standards.

References[1] PubChemLite - 6-phenylpyridazine-3-carboxylic acid (C11H8N2O2). Université du Luxembourg. Available Here[2] CN102558074B - Piperazine amide compounds containing pyridazine substituents. Google Patents. Available Here[6] Are You Handling USP Reference Standards Appropriately?. Lachman Consultants.Available Here[3] Guidance for Industry: Q3A Impurities in New Drug Substances. ICH / tuwien.ac.at. Available Here[7] SOP: Preparation, Qualification & Storage of Reference and Working Standards. Reesach. Available Here[5] Pharmaceutical Impurities: Top Four Questions. Thermo Fisher Scientific. Available Here[4] Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards. Pharmaffiliates. Available Here

Sources

Validation

UV-Vis Absorption Spectra Characteristics of 6-Phenylpyridazine-3-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, understanding the photophysical behavior of highly functionalized heterocyclic building blocks is critical for downstream applications in drug development, photoredox catalysis, and the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the photophysical behavior of highly functionalized heterocyclic building blocks is critical for downstream applications in drug development, photoredox catalysis, and the design of phosphorescent metal complexes. 6-Phenylpyridazine-3-carboxylic acid (6-PPC) presents a unique push-pull electronic architecture. This guide objectively compares the UV-Vis absorption characteristics of 6-PPC against its structural analogs and provides a self-validating experimental framework for acquiring high-fidelity spectral data.

Mechanistic Photophysics: The Causality of 6-PPC's Absorption Profile

The baseline UV-Vis spectrum of an unsubstituted pyridazine ring is defined by two primary electronic transitions: a high-energy, spin-allowed π→π∗ transition at approximately 246 nm, and a lower-energy, spin-forbidden n→π∗ transition between 300 and 340 nm[1]. However, the structural modifications inherent to 6-PPC drastically alter this baseline through three distinct mechanisms:

  • Extended Conjugation (C6 Phenyl Ring): The addition of the phenyl ring at the C6 position significantly extends the π -conjugated network. This structural modification raises the energy level of the Highest Occupied Molecular Orbital (HOMO), resulting in a pronounced bathochromic (red) shift of the π→π∗ band to ~280–295 nm. This extended conjugation also induces a hyperchromic effect, drastically increasing the molar absorptivity ( ϵ )[2].

  • Electron-Withdrawing Effect (C3 Carboxylic Acid): The carboxylic acid group at C3 acts as a strong π -acceptor, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO). This creates an intramolecular charge transfer (ICT) character across the electron-deficient pyridazine core, further narrowing the HOMO-LUMO gap and shifting absorption deeper into the near-UV region[3].

  • Solvatochromism: The n→π∗ transition is highly sensitive to the surrounding solvent environment. In polar, protic solvents (e.g., water or alcohols), hydrogen bonding stabilizes the non-bonding ( n ) electrons on the adjacent pyridazine nitrogens. This lowers their ground-state energy, causing a distinct hypsochromic (blue) shift compared to spectra acquired in non-polar solvents like dichloromethane (DCM).

G cluster_0 6-PPC Structural Components N1 Pyridazine Core (Base π & n orbitals) N4 HOMO-LUMO Gap Narrowing N1->N4 Baseline levels N2 Phenyl Ring (C6) (Extended Conjugation) N2->N4 Raises HOMO N3 Carboxylic Acid (C3) (Electron Withdrawing) N3->N4 Lowers LUMO N5 π → π* Transition Bathochromic Shift N4->N5 High ε (>10⁴) N6 n → π* Transition Solvatochromic Shift N4->N6 Low ε (<10³)

Logical relationship of 6-PPC structural moieties dictating its UV-Vis absorption characteristics.

Comparative UV-Vis Performance Analysis

To objectively evaluate the photophysical performance of 6-PPC, we must benchmark it against its foundational building blocks. The table below synthesizes the typical UV-Vis absorption maxima ( λmax​ ) and molar absorptivities ( ϵ ) in a standard polar solvent environment (e.g., Ethanol/Water).

CompoundPrimary π→π∗ BandSecondary n→π∗ BandKey Photophysical Characteristic
Pyridazine [1]~246 nm ( ϵ≈1,500 )~340 nm ( ϵ≈300 )Baseline electron-deficient diazine core; high excitation energy required.
Pyridazine-3-carboxylic acid [3]~260 nm ( ϵ≈3,000 )~320 nm ( ϵ≈250 )Moderate red-shift due to LUMO lowering; strong H-bonding potential.
3-Phenylpyridazine [2]~280 nm ( ϵ≈12,000 )~330 nm ( ϵ≈350 )Significant bathochromic shift and hyperchromic effect via extended π -conjugation.
6-Phenylpyridazine-3-carboxylic acid (6-PPC) ~295 nm ( ϵ≈15,000 )~340 nm ( ϵ≈400 )Maximum push-pull ICT character; narrowest HOMO-LUMO gap among analogs.

Note: The intense π→π∗ transition in 6-PPC often partially masks the weaker n→π∗ transition, causing the latter to appear as a broad shoulder rather than a distinct peak.

Self-Validating Experimental Protocol for High-Fidelity UV-Vis Acquisition

Acquiring accurate molar absorptivity data for highly conjugated molecules requires strict control over concentration and solvent parameters. The following protocol is designed as a self-validating system to prevent artifacts such as concentration-dependent aggregation ( π−π stacking) and solvent cut-off interference.

G S1 1. Solvent & Sample Prep (Use spectroscopic grade DCM/H2O) S2 2. Dual-Beam Blanking (Eliminate solvent background) S1->S2 S3 3. Concentration Series (Prepare 10 µM to 100 µM) S2->S3 S4 4. Spectral Acquisition (Scan 200 - 600 nm, 1 nm slit) S3->S4 S5 5. Self-Validation (Check Beer-Lambert linearity R² > 0.999) S4->S5 S6 6. Data Extraction (Determine λmax and ε values) S5->S6

Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition of 6-PPC.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Select spectroscopic-grade solvents (e.g., DCM for non-polar baseline, Milli-Q Water for protic baseline). Causality: Trace impurities or dissolved oxygen can quench electronic transitions or introduce background noise that obscures the weak n→π∗ shoulder.

  • Dual-Beam Baseline Correction: Fill two matched quartz cuvettes (10 mm path length) with the pure solvent. Run a baseline scan from 200 nm to 600 nm. Causality: This mathematically subtracts the solvent's inherent absorbance matrix. This is absolutely critical when measuring near the solvent's optical window limit (e.g., DCM's UV cut-off is ~233 nm).

  • Concentration Series Preparation: Prepare a primary stock solution of 6-PPC (1 mM) and perform serial volumetric dilutions to create five working standards (10 µM, 25 µM, 50 µM, 75 µM, 100 µM).

  • Spectral Acquisition: Scan each standard using a 1 nm slit width and a medium scan speed (e.g., 600 nm/min). Causality: A 1 nm slit width provides the optimal balance between photon throughput (signal-to-noise ratio) and the optical resolution required to properly resolve the fine structural overlap between the π→π∗ and n→π∗ bands.

  • System Self-Validation (Beer-Lambert Linearity Check): Plot the measured absorbance at the primary π→π∗ λmax​ against the concentration. Causality: The experimental workflow validates itself if the linear regression yields an R2>0.999 . Any deviation from linearity (plateauing) indicates either instrumental stray light limits (typically if Absorbance > 2.0) or molecular aggregation/dimerization at higher concentrations, dictating that the sample must be further diluted before ϵ can be accurately calculated.

References

  • Product Class 8: Pyridazines - Thieme Connect.[Link]

  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution - ACS Publications.[Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI.[Link]

  • Suppression of efficiency roll-off in solution-processed OLEDs using pyrimidine-based iridium complexes - Optica.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 6-Phenylpyridazine-3-carboxylic acid: Personal Protective Equipment (PPE) Protocols

The available data on analogous compounds consistently indicates that 6-Phenylpyridazine-3-carboxylic acid should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respirator...

Author: BenchChem Technical Support Team. Date: March 2026

The available data on analogous compounds consistently indicates that 6-Phenylpyridazine-3-carboxylic acid should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4][5][6]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety when handling compounds like 6-Phenylpyridazine-3-carboxylic acid. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[7][8][9]. An eyewash station and safety shower must be readily accessible[9][10][11].

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling 6-Phenylpyridazine-3-carboxylic acid, with justifications based on the potential hazards identified from structurally related compounds.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.Protects against splashes and airborne particles that can cause serious eye irritation[1][2][3][4][5][6][10][11][12].
Skin Protection Nitrile rubber gloves and a lab coat are mandatory. For larger quantities or tasks with a higher risk of spillage, consider chemical-resistant aprons and boots.Prevents direct skin contact, which can lead to irritation[1][2][3][4][5][6][7][12]. Gloves should be inspected for integrity before each use and changed frequently.
Respiratory Protection When handling the solid form where dust generation is possible, a NIOSH-approved particulate respirator (e.g., N95) is recommended.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation[1][4][5][6][7].

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing of PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 End End: Wash Hands Doff4->End Start Start: Assess Task Start->Don1

Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Fasten completely to protect your clothing and skin.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Position your goggles securely. If using a face shield, place it over your goggles.

  • Gloves: Pull gloves on to cover the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Goggles/Face Shield: Remove by handling the strap or headband from behind.

  • Lab Coat: Remove by unfastening and rolling it inside out, touching only the inside surfaces.

  • Respirator (if used): Remove by the straps without touching the front of the respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan:

  • Contaminated PPE: Dispose of all used PPE, especially gloves, in a designated hazardous waste container[3][5][6][10][11][12].

  • Chemical Waste: Dispose of 6-Phenylpyridazine-3-carboxylic acid and any contaminated materials according to your institution's and local regulations for chemical waste[3][5][6][10][11][12]. Do not pour down the drain[2][5][9][13].

Operational Plans: Safe Handling and Emergency Procedures

Safe Handling Procedures:

  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Have a clear and concise experimental plan.

  • Manipulation: All handling of 6-Phenylpyridazine-3-carboxylic acid, especially weighing and transferring the solid, should be conducted in a chemical fume hood to control dust and vapors[7][8][9].

  • Clean-up: Decontaminate the work area after use. Clean up any spills immediately, wearing appropriate PPE[8].

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][3][5][8][10][11][12]. Seek medical attention if irritation persists[2][3][5][10][11][12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][8][10][11][12]. Seek immediate medical attention[2][3][10][11][12].

  • Inhalation: Move the individual to fresh air[3][5][10][11][12]. If breathing is difficult, provide oxygen. Seek medical attention[3][5][10][12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8][12].

Decision-Making Workflow for PPE Selection

The level of PPE required can vary based on the specifics of the experimental procedure. The following diagram provides a logical workflow for selecting the appropriate level of protection.

PPE_Decision_Tree Start Start: Assess Procedure BasePPE Standard PPE: - Lab Coat - Goggles - Nitrile Gloves Start->BasePPE Q1 Handling solid or generating dust? Q2 Risk of splashing? Q1->Q2 No RespProtection Add Respirator (N95) Q1->RespProtection Yes FaceShield Add Face Shield Q2->FaceShield Yes End Proceed with Experiment Q2->End No BasePPE->Q1 RespProtection->Q2 FaceShield->End

Caption: A decision tree to guide the selection of appropriate PPE based on the experimental risks.

By adhering to these guidelines, researchers can confidently handle 6-Phenylpyridazine-3-carboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to safety is the bedrock of innovative and responsible research.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Chemsrc. 6-phenylpyridazine-3-carboxylic acid | CAS#:103985-11-1. [Link]

  • National Institutes of Health. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. [Link]

  • Ibercal. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Phenylpyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Phenylpyridazine-3-carboxylic acid
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